molecular formula C15H24N2O6 B558293 Boc-Ile-OSu CAS No. 3392-08-3

Boc-Ile-OSu

Katalognummer: B558293
CAS-Nummer: 3392-08-3
Molekulargewicht: 328,37 g/mole
InChI-Schlüssel: FATJLEZSGFVHQA-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Ile-OSu, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O6 and its molecular weight is 328,37 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJLEZSGFVHQA-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3392-08-3
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3392-08-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Succinimido N-(tert-butoxycarbonyl)isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Strategic Application of Boc-L-Isoleucine N-Hydroxysuccinimide Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu), a critical building block in solid-phase peptide synthesis (SPPS). We will dissect its molecular architecture, explore the mechanistic rationale behind its use, and provide field-proven protocols for its effective incorporation into peptide chains, with a special focus on overcoming the challenges associated with sterically hindered amino acids.

Deconstructing the Reagent: The Trifecta of Functionality in this compound

The efficacy of this compound in controlled, stepwise peptide synthesis stems from the distinct roles of its three core components: the Boc protecting group , the isoleucine residue , and the N-hydroxysuccinimide (OSu) ester activating group . Understanding these individual functions is paramount to mastering its application.

The Gatekeeper: The tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of isoleucine.[1] Its widespread use in one of the classical SPPS strategies, known as the Boc/Bzl methodology, is due to its unique chemical properties.[2]

  • Mechanism of Protection and Deprotection: The Boc group is installed on the amino acid via reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] Its critical feature is its lability under moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] The acid-catalyzed removal proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine, preparing it for the next coupling step.[1] This differential acid lability is the cornerstone of the Boc strategy, allowing for selective deprotection of the α-amino group while more acid-stable side-chain protecting groups (often benzyl-based) remain intact until the final cleavage step.[1][4]

  • Strategic Advantage: The Boc group's robust nature under coupling conditions and its clean, predictable removal are fundamental to preventing unwanted polymerization and ensuring the stepwise elongation of the peptide chain.[1][5]

The Building Block: The L-Isoleucine Residue

Isoleucine (Ile) is an essential amino acid characterized by a β-branched, sterically demanding side chain (a sec-butyl group).[6][7] This structural feature is a double-edged sword in peptide synthesis.

  • Biological Significance: The bulky, hydrophobic nature of the isoleucine side chain is crucial for protein folding, stability, and mediating protein-protein interactions.[5]

  • The Synthetic Challenge - Steric Hindrance: The β-branched side chain poses a significant steric obstacle during the coupling reaction.[6][7] This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[6][8] Inefficient coupling results in the formation of "deletion sequences"—peptides missing the intended isoleucine residue—which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[6]

The Activator: The N-Hydroxysuccinimide (OSu) Ester

To overcome the kinetic barrier imposed by isoleucine's steric bulk, the carboxylic acid must be "activated." The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for this purpose.[9][10]

  • Mechanism of Activation and Coupling: this compound is a pre-activated form of Boc-L-Isoleucine. N-hydroxysuccinimide is an excellent leaving group. The ester linkage makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free α-amino group of the resin-bound peptide.[9][11] This reaction forms a stable amide (peptide) bond and releases N-hydroxysuccinimide as a water-soluble, easily removable byproduct.[10]

  • Advantages of OSu Esters:

    • High Reactivity: OSu esters react rapidly and efficiently with primary amines under mild conditions.[9][10]

    • Stability and Crystallinity: Unlike some activated intermediates that must be generated in situ, OSu esters like this compound are stable, crystalline solids that can be purified and stored, ensuring high purity of the starting material.[10][12]

    • Reduced Racemization Risk: The use of active esters is a well-established strategy to suppress the racemization of the α-carbon during peptide coupling, a notorious side reaction that can compromise the biological activity of the final peptide.[13]

The this compound Coupling Workflow: A Technical Protocol

The successful incorporation of this compound requires a systematic and monitored approach. The following protocol outlines a standard manual coupling cycle within a Boc-SPPS framework.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Peptide-Resine.g., Merrifield or PAM resin with N-terminal amineSolid support for the growing peptide chain
This compound≥98% purityActivated amino acid building block
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeSolvent for washing and deprotection
Trifluoroacetic Acid (TFA)Reagent gradeBoc deprotection agent
N,N-Diisopropylethylamine (DIEA)Reagent grade, redistilledNon-nucleophilic base for neutralization
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradePrimary coupling solvent
Isopropanol (IPA)Reagent gradeWashing solvent
Ninhydrin Test KitFor qualitative monitoring of free primary amines
Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol on a suitable resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a suitable reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[3][4]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the TFA solution.

    • Causality: The initial short treatment removes residual water and begins the deprotection, while the longer second treatment ensures complete removal of the Boc group. The protonated state of the amine post-deprotection can help disrupt peptide aggregation.[3][14]

  • Washing: Wash the resin thoroughly to remove residual TFA and byproducts.

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.[3]

    • Agitate for 5 minutes, then drain. Repeat once.

    • Causality: This step is critical to deprotonate the N-terminal ammonium salt to the free amine, which is the active nucleophile required for the coupling reaction.[4]

  • Washing: Wash the resin to remove excess DIEA.

    • DCM (3x)

    • DMF (2x)

  • Coupling Reaction:

    • Dissolve this compound (2 to 3 equivalents based on resin loading) in a minimal amount of DMF.

    • Add the solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance of isoleucine, the reaction may require 2-4 hours, or even longer.[6][15]

  • Reaction Monitoring (Self-Validation):

    • After 2 hours, take a small sample of resin beads, wash them thoroughly with DCM, and perform a qualitative ninhydrin (Kaiser) test.[6]

    • Interpretation: A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates complete coupling.

    • If the test is positive, allow the reaction to proceed for another 1-2 hours and test again. If it remains positive, a second coupling (double coupling) may be necessary.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and the N-hydroxysuccinimide byproduct.

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Process: Workflows and Mechanisms

Diagrams are essential for clarifying complex chemical processes. The following are represented in the DOT language for Graphviz.

Chemical Structure of this compound

Caption: Figure 1: Chemical Structure of this compound.

Mechanism of this compound Coupling

Coupling_Mechanism cluster_reactants Reactants cluster_products Products Peptide_Resin H₂N-Peptide-Resin (Free Amine) Transition_State Tetrahedral Intermediate Peptide_Resin->Transition_State Nucleophilic Attack Boc_Ile_OSu This compound (Activated Ester) Boc_Ile_OSu->Transition_State Coupled_Peptide Boc-Ile-NH-Peptide-Resin (Elongated Peptide) NHS N-Hydroxysuccinimide (Byproduct) Transition_State->Coupled_Peptide Collapse of Intermediate Transition_State->NHS Release of Leaving Group caption Figure 2: Amide bond formation via activated ester.

Caption: Figure 2: Amide bond formation via activated ester.

Boc-SPPS Single Coupling Cycle Workflow

SPPS_Cycle Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM/IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 4. Wash (DCM/DMF) Neutralization->Wash2 Coupling 5. Coupling (this compound in DMF) Wash2->Coupling Monitor 6. Monitor (Ninhydrin Test) Coupling->Monitor Monitor->Coupling Positive (Incomplete) Wash3 7. Wash (DMF/DCM) Monitor->Wash3 Negative End End: Boc-Ile-AA-Resin Wash3->End End->Deprotection Next Cycle caption Figure 3: Workflow for a single coupling cycle.

Caption: Figure 3: Workflow for a single coupling cycle.

Conclusion: A Versatile Tool for Challenging Syntheses

This compound represents a powerful and reliable reagent for the incorporation of the sterically hindered isoleucine residue in peptide synthesis. Its design elegantly combines a robust, acid-labile protecting group with a highly efficient active ester, providing a practical solution to a common synthetic challenge. While modern peptide synthesis has largely shifted towards Fmoc chemistry for many applications due to its milder deprotection conditions, the Boc strategy remains highly relevant for the synthesis of certain hydrophobic sequences and complex peptides where its unique chemical properties offer distinct advantages.[][17][18] A thorough understanding of the principles outlined in this guide—from the mechanistic roles of the Boc and OSu groups to the practical execution and monitoring of the coupling reaction—is essential for researchers aiming to achieve high-purity, high-yield synthesis of isoleucine-containing peptides.

References

  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • FAQ. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2019). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.
  • J&K Scientific LLC. (n.d.). Boc-L-isoleucine N-hydroxysuccinimide ester.
  • NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Boc-L-isoleucine.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.
  • ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). The Enduring Debate: Unveiling the Limitations of Boc Chemistry in Modern Peptide Synthesis.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.

Sources

An In-depth Technical Guide to Boc-L-Isoleucine-N-hydroxysuccinimide Ester (Boc-Ile-OSu): Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu), a critical reagent in peptide synthesis and bioconjugation. As an activated amino acid derivative, this compound offers a stable and efficient means of introducing an isoleucine residue into a growing peptide chain.

Core Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).[2][3] The Boc group provides temporary protection to the N-terminus, preventing unwanted side reactions during peptide bond formation, while the OSu ester is a highly reactive moiety that facilitates efficient coupling to the free amino group of the growing peptide chain.[1][]

The compound typically appears as a white to off-white crystalline powder.[3] It is stable under recommended storage conditions, which are typically at -20°C to maintain its integrity.[5]

Quantitative Data Summary
PropertyValueReferences
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate[6][7]
CAS Number 3392-08-3[6]
Molecular Formula C₁₅H₂₄N₂O₆[6]
Molecular Weight 328.36 g/mol [6]
Melting Point 103-108 °C[8]
Solubility Readily soluble in organic solvents.[]
Appearance White to off-white powder.[8]

Structural Elucidation and Key Functional Groups

The structure of this compound is characterized by three key components: the isoleucine backbone, the N-terminal Boc protecting group, and the C-terminal N-hydroxysuccinimide ester.

  • Isoleucine Backbone: The stereochemistry of the isoleucine residue is crucial for the biological activity of the final peptide. This compound retains the natural L-configuration of isoleucine.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, acid-labile protecting group. Its primary function is to prevent the N-terminal amine from participating in unwanted reactions during the coupling step. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled in the sequence.[1]

  • N-hydroxysuccinimide (OSu) Ester: The OSu ester is an activated form of the carboxylic acid. N-hydroxysuccinimide is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the peptide chain. This results in the formation of a stable amide (peptide) bond.[][9]

Mechanism of Action in Peptide Synthesis

The utility of this compound in peptide synthesis stems from the reactivity of the OSu ester. The coupling reaction proceeds via a nucleophilic acyl substitution mechanism.

This compound Coupling Mechanism cluster_reactants Reactants cluster_products Products Peptide_NH2 Peptide-NH₂ (Free N-terminus) Intermediate Tetrahedral Intermediate Peptide_NH2->Intermediate Nucleophilic Attack Boc_Ile_OSu This compound Boc_Ile_OSu->Intermediate Coupled_Peptide Boc-Ile-Peptide (Elongated Peptide) Intermediate->Coupled_Peptide Collapse of Intermediate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Elimination

Caption: Mechanism of peptide bond formation using this compound.

Experimental Protocol: A Single Coupling Cycle in Boc-SPPS

The following is a generalized protocol for a single coupling cycle of this compound in Boc solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Shaking vessel

  • Filtration apparatus

Workflow:

Boc-SPPS Cycle with this compound Start Start: Peptide-Resin (with protected N-terminus) Deprotection 1. Deprotection: Treat with TFA in DCM Start->Deprotection Wash1 2. Wash: DCM and DMF Deprotection->Wash1 Neutralization 3. Neutralization: Treat with DIPEA in DMF Wash1->Neutralization Wash2 4. Wash: DMF Neutralization->Wash2 Coupling 5. Coupling: Add this compound in DMF Wash2->Coupling Wash3 6. Wash: DMF and DCM Coupling->Wash3 End End: Elongated Peptide-Resin (ready for next cycle or cleavage) Wash3->End

Caption: A logical workflow of a single cycle in Boc-SPPS using this compound.

Step-by-Step Methodology:

  • Deprotection of the N-terminal Boc group: The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.[10]

  • Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: The resin is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DMF to prepare the free amine for the subsequent coupling reaction.[10]

  • Washing: The resin is washed with DMF to remove excess DIPEA and its salt.

  • Activation and Coupling of this compound: A solution of this compound in DMF is added to the neutralized peptide-resin. The mixture is then agitated to facilitate the formation of the peptide bond.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and the N-hydroxysuccinimide byproduct.[10]

This cycle is repeated with the desired sequence of Boc-protected amino acids.

Applications Beyond Peptide Synthesis

While the primary application of this compound is in peptide synthesis, its activated nature also lends it to other bioconjugation techniques.[7] These include:

  • Protein Modification: For studying protein structure and function.[7]

  • Drug Development: In the creation of prodrugs to enhance bioavailability and targeted delivery.[7][11]

  • Biotechnology: In the development of vaccines and therapeutic proteins.[7]

  • Diagnostics: In the preparation of diagnostic agents.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, eye protection, and a lab coat.[12] Avoid inhalation of dust and ensure adequate ventilation.[12] In case of contact with skin or eyes, rinse immediately with plenty of water.[12] For detailed safety information, refer to the material safety data sheet (MSDS).[12][13]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry and bioconjugation. Its well-defined chemical and physical properties, combined with its high reactivity and stability, make it a reliable building block for the synthesis of complex peptides and other biomolecules for a wide range of research, therapeutic, and diagnostic applications. This guide provides the foundational technical information for its effective and safe utilization in a laboratory setting.

References

  • PubChem. This compound | C15H24N2O6. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific LLC. Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. Available from: [Link]

  • PubChem. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4. National Center for Biotechnology Information. Available from: [Link]

  • Anfinsen, C. B., Ontjes, D., & Ohno, M. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease.
  • AAPPTec. MSDS - Safety Data Sheet. Available from: [Link]

  • Peale, F. V., Jr, & Merrifield, R. B. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent.
  • Aapptec Peptides. Boc-Ile-OH 1/2H2O [204138-23-8]. Available from: [Link]

Sources

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Boc-Ile-OSu

N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a cornerstone reagent in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] It serves as an activated form of the amino acid isoleucine, designed for the efficient formation of amide bonds with primary amines. The molecule consists of three key components: the isoleucine side chain, the amine-protecting Boc group, and the carboxyl-activating N-hydroxysuccinimide (NHS) ester. The Boc group provides robust protection under basic and nucleophilic conditions yet is easily removed with mild acid, while the NHS ester facilitates a highly efficient and selective reaction with amine nucleophiles.[][4][5][]

The efficacy of any peptide synthesis campaign hinges on the purity and reactivity of its building blocks. For active esters like this compound, this is paramount. The very feature that makes it an excellent acylating agent—the highly reactive NHS ester—also renders it inherently susceptible to degradation. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, recommended storage and handling procedures to maximize its shelf-life, and a quantitative protocol for assessing its viability.

Part 1: The Chemical Basis of this compound Instability

The stability of this compound is not dictated by the robust Boc protecting group, which is stable to most bases and nucleophiles, but by the lability of the N-hydroxysuccinimide ester.[][7] The NHS moiety is an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. In the context of its use and storage, two competing nucleophilic reactions are of primary concern: aminolysis and hydrolysis.

  • Aminolysis (Desired Reaction): The reaction with a primary amine (e.g., the N-terminus of a growing peptide chain) to form a stable amide bond. This is the productive pathway in peptide synthesis.

  • Hydrolysis (Degradation Pathway): The reaction with water, which cleaves the active ester, yielding the inactive Boc-Isoleucine carboxylic acid and free N-hydroxysuccinimide. This is the primary degradation pathway.[8][9]

While primary amines are stronger nucleophiles than water, the vast molar excess of water in aqueous or even humid environments makes hydrolysis a significant and unavoidable competing reaction.[8] Understanding and mitigating the factors that accelerate hydrolysis is the key to preserving the integrity of this compound.

Degradation Pathway Visualization

The following diagram illustrates the hydrolytic degradation of this compound.

G BocIleOSu This compound (Active Ester) BocIleOH Boc-Ile-OH (Inactive Carboxylic Acid) BocIleOSu->BocIleOH Hydrolysis NHS N-Hydroxysuccinimide Water H₂O (Water/Moisture)

Caption: Hydrolytic degradation pathway of this compound.

Part 2: Key Factors Influencing Stability

The rate of hydrolysis, and thus the stability of this compound, is critically dependent on three environmental factors: moisture, pH, and temperature.

Moisture: The Primary Catalyst for Degradation

As the substrate for the hydrolysis reaction, water is the most significant threat to the stability of solid this compound. The compound is a crystalline solid or powder and must be rigorously protected from atmospheric moisture.[9][10]

Causality: Even trace amounts of condensed moisture on the solid reagent can initiate hydrolysis. Repeatedly opening a container of the reagent at room temperature in a typical lab environment can introduce enough moisture to cause significant degradation over time. The hydrolysis process can be autocatalytic to some extent, as the resulting carboxylic acid can influence the local pH.

Field Insight: Always allow the reagent container to equilibrate to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[9][10] For long-term storage, purging the container headspace with an inert gas like argon or nitrogen before sealing is a best practice.[9]

pH: The Accelerator of Hydrolysis in Solution

For this compound in solution, pH is the most critical factor governing its stability. The rate of NHS ester hydrolysis increases dramatically with increasing pH.[8]

Causality: At higher pH values, the concentration of the more potent hydroxide ion (OH⁻) nucleophile increases, which attacks the electrophilic carbonyl carbon of the ester far more rapidly than neutral water. While the desired aminolysis reaction is also typically performed at a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is deprotonated and reactive, this is a delicate balance.[][8] Pushing the pH too high (above 9) will cause hydrolysis to dominate, often leading to complete degradation within minutes.[9][10]

Temperature: The Universal Reaction Potentiator

As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.

Causality: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more frequently. This applies to both the solid state (albeit at a much slower rate) and in solution. Storing the reagent at low temperatures significantly reduces the kinetic energy of water molecules and slows the degradation process.

Part 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and efficacy of this compound.

Long-Term Storage of Solid this compound
  • Temperature: The consensus from suppliers is to store the solid reagent at -20°C for long-term stability.[11][12]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9]

  • Desiccation: Store within a desiccator, particularly if frequent access is required. This provides an additional layer of protection against moisture ingress.[9][10]

Handling and Use
  • Equilibration: Before use, remove the container from the freezer and allow it to warm to room temperature in a desiccator.

  • Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible. Do not leave the container open to the atmosphere for extended periods.

  • Resealing: Before returning to storage, consider purging the vial with inert gas. Ensure the cap is tightly sealed.

Stability in Solution

This compound solutions are not stable and should always be prepared fresh immediately before use.[11] Long-term storage of solutions is not recommended under any circumstances.[11] If a stock solution must be made for immediate use in a series of experiments, use a dry, amine-free organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and keep it tightly capped and on ice.[9]

Data Summary: Stability of NHS Esters

The following table summarizes the approximate half-life of a typical NHS ester in aqueous solution, highlighting the profound impact of pH and temperature. While specific kinetics for this compound may vary slightly, these values provide an authoritative guide to its relative stability.

pHTemperatureApproximate Half-Life
7.025°C4-5 hours
8.025°C1 hour
8.625°C10 minutes
7.04°CSeveral hours

(Data synthesized from multiple sources describing general NHS ester stability)[8][9][10][13]

Part 4: Self-Validating Protocol for Assessing this compound Activity

It is prudent to periodically assess the quality of an NHS-ester reagent, especially if it is old or has been handled multiple times. This spectrophotometric assay provides a direct measure of the percentage of active, amine-reactive ester remaining in a sample.

Principle: The method is based on quantifying the amount of the N-hydroxysuccinimide (NHS) leaving group released upon complete base-catalyzed hydrolysis. The ionized form of NHS in a basic solution has a strong absorbance maximum around 260 nm.[9][14] By measuring the absorbance before and after complete hydrolysis, one can determine the amount of NHS that was originally part of the active ester.[9]

Experimental Workflow Diagram

G start Start: Assess Reagent prep_reagent 1. Prepare Reagent Solution (1-2 mg in 2 mL amine-free buffer) start->prep_reagent prep_control 2. Prepare Control Solution (2 mL buffer only) prep_reagent->prep_control measure_initial 3. Measure Initial Absorbance (A_initial) @ 260 nm for both solutions prep_control->measure_initial hydrolyze 4. Induce Complete Hydrolysis (Add small volume of 0.5-1.0 N NaOH) measure_initial->hydrolyze measure_final 5. Measure Final Absorbance (A_final) @ 260 nm for both solutions hydrolyze->measure_final calculate 6. Calculate % Activity measure_final->calculate end End: Result calculate->end

Caption: Workflow for the spectrophotometric assessment of this compound activity.

Detailed Step-by-Step Methodology

Materials:

  • This compound to be tested

  • Amine-free buffer, pH 7-8 (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N to 1.0 N NaOH solution[9][10]

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound reagent into a microcentrifuge tube.[9]

  • Solubilization: Add 2 mL of the amine-free buffer to the tube and vortex to dissolve. This is your "Test Solution". Note: If the reagent is not water-soluble, first dissolve it in a small, precise volume (e.g., 50 µL) of dry DMF or DMSO, then add the buffer.

  • Control Preparation: Prepare a "Control Solution" containing the same solvent and buffer mixture but without the this compound reagent.[9]

  • Initial Absorbance (A_initial): Set the spectrophotometer to 260 nm. Blank the instrument with the Control Solution. Measure the absorbance of the Test Solution. This is A_initial .

  • Forced Hydrolysis: To the cuvette containing the Test Solution, add a small volume (e.g., 20 µL) of the 0.5-1.0 N NaOH solution. Mix well by gently pipetting or inverting the cuvette. Do the same for the Control Solution to use as a blank. Let the reaction proceed for 5-10 minutes to ensure complete hydrolysis.

  • Final Absorbance (A_final): Blank the instrument with the base-treated Control Solution. Measure the absorbance of the base-treated Test Solution. This is A_final .

  • Calculation: The percentage of active NHS ester can be estimated by comparing the initial and final absorbance values. A significant increase in absorbance indicates the presence of active ester.

Interpretation of Results:

  • Active Reagent: If A_final is measurably and significantly greater than A_initial , the this compound reagent contains active NHS ester and is suitable for use.[9][10]

  • Inactive/Hydrolyzed Reagent: If A_final is not significantly greater than A_initial , the reagent is largely or completely hydrolyzed and should be discarded.[9][10]

For a more quantitative assessment, one can compare the result (ΔA = A_final - A_initial) to that of a fresh, high-quality batch of the reagent to establish a benchmark for full activity.

Conclusion

The utility of this compound in chemical synthesis is directly proportional to its purity and reactivity. Its primary vulnerability is the hydrolysis of the N-hydroxysuccinimide ester, a process accelerated by moisture, elevated pH, and high temperatures. By adhering to stringent storage conditions—namely, storage at -20°C under a dry, inert atmosphere—and employing careful handling techniques, researchers can significantly extend the useful life of this critical reagent. Furthermore, the implementation of a simple, self-validating spectrophotometric assay allows laboratories to confirm reagent activity, ensuring the integrity of their synthetic workflows and the successful outcome of their research and development efforts.

References

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central (PMC). [Link]

  • This compound | C15H24N2O6. PubChem. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. J&K Scientific LLC. [Link]

  • Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications (RSC Publishing). [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • How long can one store amino acids at room temperature? Quora. [Link]

  • Stability testing of existing active substances and related finished products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Boc-Ile-OSu in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of N-α-(tert-Butoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu). We will explore the fundamental principles of its reactivity, provide field-proven protocols for its use in bioconjugation, and discuss the strategic advantages of incorporating this reagent into complex biomolecular modification workflows. The causality behind experimental choices is emphasized to empower users to optimize these techniques for their specific research needs.

Introduction: Deconstructing this compound

This compound is a high-purity amino acid derivative that serves as a versatile tool in peptide synthesis and bioconjugation.[1][2] Its structure can be broken down into three key functional components, each with a distinct role:

  • The Isoleucine (Ile) Core: A hydrophobic amino acid that, once conjugated, can be used to probe or modify the hydrophobic character of a target biomolecule. It serves as the fundamental building block being attached.[3]

  • The N-hydroxysuccinimide (OSu) Ester: This is the workhorse of the molecule for bioconjugation. The OSu (or NHS) ester is a highly reactive functional group that displays excellent chemoselectivity for primary aliphatic amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues.[][5] This reaction proceeds rapidly under mild, aqueous conditions to form a highly stable amide bond.[6]

  • The tert-Butoxycarbonyl (Boc) Group: A well-established protecting group for the α-amino group of the isoleucine.[] The Boc group is stable under the neutral to slightly basic conditions required for the OSu ester reaction but can be readily and selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][8] This "masked" amine is the key to the reagent's utility in multi-step, orthogonal conjugation strategies.

This unique combination of a reactive ester and a protected amine makes this compound more than just a simple labeling reagent; it is a strategic linker for introducing a latent reactive site onto a biomolecule.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 3392-08-3[9]
Molecular Formula C₁₅H₂₄N₂O₆[10]
Molecular Weight 328.36 g/mol [9]
Appearance White to off-white solid[9]
Solubility Soluble in organic solvents (DMSO, DMF, Dioxane); Insoluble in water[9][11]
Storage Conditions -20°C, sealed in a dry, dark place[9]

Core Principles: The Chemistry of Amine-Reactive Conjugation

The primary application of this compound in bioconjugation relies on the robust and well-characterized reaction between an N-hydroxysuccinimide ester and a primary amine.

Mechanism of Action: Nucleophilic Acyl Substitution

The conjugation reaction is a nucleophilic acyl substitution.[] The deprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a benign leaving group and forming a new, stable amide bond.[] This linkage is effectively irreversible under typical physiological conditions.[]

Caption: Reaction mechanism of this compound with a primary amine.

Critical Reaction Parameters: The Causality Behind Experimental Choices

Optimizing the conjugation reaction requires careful control of several parameters. Understanding the reason for these conditions is critical for achieving high efficiency and reproducibility.

ParameterRecommended RangeRationale & Justification
pH 7.2 - 8.5Causality: The reaction's success is dictated by a delicate pH balance. The reacting amine must be in its deprotonated, nucleophilic state (-NH₂). Below pH ~7, the amine is increasingly protonated (-NH₃⁺), rendering it non-reactive.[6] Conversely, at pH values above 8.5, the rate of hydrolysis of the OSu ester increases significantly, where water molecules compete with the amine, reducing the yield of the desired conjugate.[5][6]
Buffer System Phosphate, Bicarbonate, Borate, HEPESCausality: The buffer itself must be non-nucleophilic. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the OSu ester, quenching the reagent.[6]
Reagent Solvent Anhydrous DMSO or DMFCausality: this compound, like most NHS esters, is susceptible to hydrolysis and has poor aqueous solubility. It must be dissolved in a dry, water-miscible organic solvent immediately prior to addition to the aqueous reaction mixture to prevent premature degradation and ensure it is available for conjugation.
Temperature 4°C to Room Temp. (25°C)Causality: The reaction rate is balanced against the rate of hydrolysis. Room temperature reactions are faster (typically 1-2 hours), while reactions at 4°C are slower but can minimize hydrolysis over longer incubation periods (e.g., overnight), which can be beneficial for sensitive proteins.[6]

Application Note 1: Two-Step Orthogonal Labeling of Proteins

This is the most powerful application of this compound, enabling the introduction of a protected amine onto a biomolecule. This new amine can be deprotected in a separate step and used for a second, different conjugation reaction.

Objective: To conjugate a fluorescent dye to a specific site on an antibody that is different from the lysine residues used for the initial modification.

Two_Step_Labeling_Workflow A 1. Antibody in Amine-Free Buffer (pH 8.0) B 2. Add this compound (in DMSO) A->B C 3. Incubate (RT, 1h) Primary Conjugation B->C D 4. Purify (Desalting Column) Isolate Boc-Ile-Antibody C->D E 5. Treat with TFA Boc Deprotection D->E Exposes new amine F 6. Purify & Neutralize Isolate Ile-Antibody E->F G 7. Add Secondary Label (e.g., Dye-NHS Ester) F->G H 8. Incubate & Purify Final Dual-Labeled Antibody G->H Labels new site

Caption: Workflow for two-step orthogonal protein labeling.

Protocol 3.1: Covalent Attachment of this compound to a Protein

This protocol describes the first phase: creating the Boc-Ile-Protein conjugate.

Materials:

  • Protein/antibody of interest (e.g., IgG)

  • This compound (e.g., Sigma-Aldrich, Cat. No. B0892)[9]

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing amines (like Tris), it must first be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • This compound Reagent Preparation:

    • Rationale: This step must be performed immediately before use to prevent hydrolysis.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This corresponds to approximately 30.5 mM.

  • Conjugation Reaction:

    • Rationale: A molar excess of the labeling reagent is used to drive the reaction. A 10- to 20-fold molar excess of this compound over the protein is a good starting point for optimization.

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.

    • Add the calculated volume of this compound solution to the stirring protein solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if applicable.

  • Purification:

    • Rationale: It is crucial to remove all unreacted this compound and the NHS byproduct, as these can interfere with downstream steps.

    • Apply the reaction mixture to a desalting column pre-equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions, which will elute in the void volume.

    • The purified Boc-Ile-Protein conjugate can be stored at 4°C or -20°C for later use.

Protocol 3.2: Deprotection and Secondary Labeling

This protocol describes the second phase: unmasking the amine and attaching a second molecule.

Materials:

  • Purified Boc-Ile-Protein conjugate from Protocol 3.1

  • Trifluoroacetic Acid (TFA)[12]

  • Neutralization Buffer: 1 M Phosphate Buffer, pH 8.0

  • Secondary labeling reagent (e.g., a fluorescent dye with an NHS ester group)

  • Purification columns as described above.

Procedure:

  • Boc Group Cleavage:

    • CAUTION: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment. The conditions for deprotection must be optimized to be harsh enough to remove the Boc group but mild enough to preserve protein integrity.[][13]

    • A common starting point is to treat the lyophilized Boc-Ile-Protein with a solution of 50-95% TFA in an appropriate scavenger-containing solvent (e.g., with 2.5% water, 2.5% triisopropylsilane) for 30-60 minutes at room temperature.[14]

    • Alternatively, for proteins in solution, carefully lower the pH with TFA. This requires extensive optimization.

  • Purification and Neutralization:

    • Immediately after deprotection, the TFA must be removed. For lyophilized protein, this can be done by precipitation with cold ether. For proteins in solution, rapid buffer exchange into a neutral buffer (PBS, pH 7.4) is required.

    • The resulting Ile-Protein now has newly exposed primary amines from the isoleucine residues.

  • Secondary Conjugation:

    • Adjust the pH of the Ile-Protein solution to 7.5-8.5 using the Neutralization Buffer.

    • Perform a second conjugation reaction by adding the secondary labeling reagent (e.g., an NHS-ester dye), following the principles outlined in Protocol 3.1 (steps 2-4).

  • Final Purification:

    • Purify the final, dual-labeled conjugate using a desalting column or other appropriate chromatographic method to remove the excess secondary label.

    • Characterize the final product using UV-Vis spectrophotometry to determine the degree of labeling for both modifications and SDS-PAGE to confirm integrity.[6]

Application Note 2: Building Block in Peptide Synthesis

This compound is a valuable reagent in solution-phase peptide synthesis or for the condensation of peptide fragments.[1][3]

Objective: To synthesize the dipeptide Boc-Ile-Ala-OMe.

Protocol:

  • Dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in a suitable solvent like DMF.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a slight molar excess to neutralize the hydrochloride salt and free the primary amine.

  • Add one molar equivalent of this compound to the reaction mixture.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform a standard aqueous workup to remove the base and NHS byproduct.

  • Purify the resulting crude product, Boc-Ile-Ala-OMe, using silica gel chromatography. The Boc group on the N-terminal isoleucine is now ready for cleavage to allow for further chain elongation.[5]

Trustworthiness: Self-Validating Systems & Characterization

Every protocol must include validation steps to ensure success.

  • Primary Conjugation Success: Can be confirmed by MALDI-TOF Mass Spectrometry. A mass increase corresponding to the addition of the Boc-Ile moiety (mass = 213.28 Da, from C₁₁H₁₉NO₃) for each modification should be observed.

  • Deprotection Success: Can be confirmed by reacting a small aliquot of the deprotected protein with a chromophoric NHS ester like NHS-biotin, followed by a Western blot using streptavidin-HRP. A signal will only appear if the Boc group was successfully removed.

  • Final Product Characterization: Use UV-Vis spectroscopy to determine the concentration of the protein (A₂₈₀) and the concentration of the conjugated molecule (at its specific absorbance maximum) to calculate the final Degree of Labeling (DOL).[6]

References

  • Hansen, R. A., & Märcher, A. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

  • Trmcic, M., & Rodriguez-Emmenegger, C. (2019). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry. NIH. Retrieved from [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Download Table | shows the cleavage conditions for the Boc group. Retrieved from [Link]

  • ARKIVOC. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. Retrieved from [Link]

  • An, L., & T. A. S. (1996). Reactions of N-hydroxysulfosuccinimide active esters. Analytical Biochemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Gly-OSu: A Versatile Reagent for Bioconjugation and Targeted Therapies. Retrieved from [Link]

  • PubMed. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Peptide Labeling and Modification Using Boc-Ile-OSu

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-α-(tert-Butoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu) for peptide labeling and modification. This document offers in-depth technical guidance, detailed experimental protocols, and expert insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Role of this compound in Peptide Chemistry

This compound is a critical reagent in peptide chemistry, serving as a cornerstone for the precise introduction of a Boc-protected isoleucine residue onto a peptide or molecule of interest.[1][2] The strategic design of this compound combines two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and the N-hydroxysuccinimide (OSu) ester.

  • The Boc Protecting Group: The Boc group provides a robust yet readily cleavable shield for the α-amino group of isoleucine.[3][4] Its stability under a wide range of reaction conditions, except for acidic environments, allows for selective reactions at other sites of the target molecule.[5] The removal of the Boc group is typically achieved with mild acids like trifluoroacetic acid (TFA), regenerating the primary amine for subsequent synthetic steps.[6][7]

  • The N-hydroxysuccinimide (OSu) Ester: The OSu ester is a highly efficient activating group for the carboxyl function of the isoleucine.[2] This activation facilitates a facile nucleophilic attack by primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[8][9] This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of side reactions.[2]

The combination of these features makes this compound an invaluable tool for applications ranging from the synthesis of therapeutic peptides and peptide libraries to the modification of proteins for biochemical studies.[1][2]

Core Principles and Mechanistic Insights

The fundamental reaction involves the aminolysis of the NHS ester by a primary amine on the target peptide. This process is in competition with the hydrolysis of the NHS ester in aqueous environments. Understanding and controlling these competing reactions is paramount for achieving high labeling efficiency.

The Chemistry of Amine-Reactive Labeling

The primary amino groups of peptides (N-terminus and lysine side chains) are excellent nucleophiles at appropriate pH values. They attack the electrophilic carbonyl carbon of the this compound, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Diagram: Reaction of this compound with a Peptide

G cluster_1 Transition State Boc_Ile_OSu This compound (N-α-(tert-Butoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester) Transition_State Tetrahedral Intermediate Boc_Ile_OSu->Transition_State Nucleophilic Attack by Peptide Amine Peptide Peptide with Primary Amine (e.g., N-terminus or Lysine side chain) Peptide->Transition_State Labeled_Peptide Boc-Ile-Labeled Peptide (Stable Amide Bond) Transition_State->Labeled_Peptide Formation of Amide Bond NHS N-hydroxysuccinimide (Byproduct) Transition_State->NHS Release of Leaving Group

Caption: Workflow of peptide labeling with this compound.

The Competing Hydrolysis Reaction

In aqueous solutions, water molecules can also act as nucleophiles and attack the NHS ester, leading to its hydrolysis.[8] This reaction regenerates the Boc-isoleucine carboxylic acid and NHS, rendering the labeling reagent inactive. The rate of hydrolysis is significantly influenced by pH, increasing dramatically at alkaline pH due to the higher concentration of hydroxide ions.[8][10]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the use of this compound. Optimization may be necessary depending on the specific peptide and experimental goals.

Materials and Reagents
  • This compound: (CAS: 3392-08-3)[11][12] Store desiccated at -20°C.[2][13]

  • Peptide of Interest: With at least one primary amine available for labeling.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve this compound. Ensure it is amine-free.[9]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines (e.g., Tris or glycine).[10]

  • Quenching Solution: (Optional) e.g., 1 M Tris-HCl, pH 8.0.

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended.[14]

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization.[15]

Protocol for Peptide Labeling in Solution

This protocol details the steps for labeling a peptide with this compound in a solution-phase reaction.

Step 1: Preparation of Reagents

  • Peptide Solution: Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10-50 mg/mL) in anhydrous DMF or DMSO.[9] Rationale: NHS esters have limited stability in aqueous solutions and should be dissolved in an organic solvent immediately prior to use to minimize hydrolysis.[8][10]

Step 2: Labeling Reaction

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal ratio should be determined empirically. Rationale: A molar excess of the labeling reagent drives the reaction towards the formation of the labeled peptide and compensates for any hydrolysis of the NHS ester.

  • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or overnight on ice.[9] The reaction progress can be monitored by RP-HPLC.

Step 3: Quenching the Reaction (Optional)

  • To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM. This will react with any excess this compound.

Step 4: Purification of the Labeled Peptide

  • The primary method for purifying the Boc-labeled peptide is RP-HPLC.[14] A C18 column is typically suitable for most peptides.

  • Use a gradient of acetonitrile in water, both containing 0.1% TFA. The Boc group increases the hydrophobicity of the peptide, which will result in a longer retention time compared to the unlabeled peptide.[14]

Step 5: Characterization

  • Confirm the successful labeling and the purity of the final product using mass spectrometry.[15] The mass of the labeled peptide should increase by the mass of the Boc-isoleucine moiety (C11H19NO3), which is 215.28 Da.

Protocol for Boc Deprotection

To expose the newly introduced isoleucine's amino group for further modification, the Boc group can be removed.

Step 1: Lyophilize the Purified Peptide

  • Ensure the purified, Boc-labeled peptide is free of solvents from the purification step by lyophilization.

Step 2: Acidic Cleavage

  • Prepare a cleavage cocktail of 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or water.[6] If the peptide contains sensitive residues like Tryptophan or Methionine, scavengers such as triisopropylsilane (TIPS) and water (e.g., 95% TFA, 2.5% water, 2.5% TIPS) should be included to prevent side reactions.[7]

  • Dissolve the lyophilized peptide in the cleavage cocktail and incubate for 1-2 hours at room temperature.

  • Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.

Step 3: Purification and Characterization

  • Wash the precipitated peptide with cold diethyl ether and then purify by RP-HPLC.

  • Confirm the complete removal of the Boc group by mass spectrometry. The mass of the peptide will decrease by 100.12 Da (the mass of the tert-butoxycarbonyl group).

Data Presentation and Interpretation

Table 1: Key Parameters for this compound Labeling

ParameterRecommended RangeRationale
pH 8.3 - 8.5Optimal for deprotonation of primary amines while minimizing NHS ester hydrolysis.[9]
Molar Ratio (this compound:Peptide) 5:1 to 20:1Drives the reaction to completion and compensates for hydrolysis.
Reaction Time 1 - 4 hours at RT or overnight on iceAllows for sufficient reaction completion.[9]
Solvent for this compound Anhydrous DMF or DMSOEnsures solubility and minimizes premature hydrolysis.[8][10]

Table 2: Expected Mass Shifts in Mass Spectrometry

ModificationExpected Mass Change (Da)Explanation
Boc-Ile Labeling + 215.28Addition of one Boc-isoleucine moiety.
Boc Deprotection - 100.12Removal of the tert-butoxycarbonyl group.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolysis of this compound- Suboptimal pH- Insufficient molar excess of labeling reagent- Prepare fresh this compound stock solution immediately before use.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Increase the molar ratio of this compound to the peptide.
Multiple Labeled Products - Multiple primary amines on the peptide (e.g., N-terminus and multiple lysines)- This is an expected outcome if multiple sites are available. If site-specific labeling is desired, orthogonal protection strategies for other amines are required.
Incomplete Boc Deprotection - Insufficient reaction time with TFA- Inactive TFA- Increase the incubation time with the TFA cleavage cocktail.- Use fresh, high-purity TFA.
Side Product Formation during Deprotection - Alkylation of sensitive residues by carbocations formed during Boc cleavage- Add scavengers (e.g., TIPS, water, thioanisole) to the TFA cleavage cocktail.[7]

Conclusion

This compound is a highly effective and versatile reagent for the site-specific modification and labeling of peptides. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly pH, researchers can achieve high yields of precisely modified peptides. The protocols and guidelines presented in this document serve as a robust foundation for the successful application of this compound in a wide array of research and development endeavors.

References

  • BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Oreate AI Blog. (2026). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH-2-钩C.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • J&K Scientific LLC. Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3.
  • National Center for Biotechnology Information. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubChem. This compound.
  • (2028). Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research.
  • APExBIO. This compound - High-Purity Amino Acid Derivative.
  • ChemScene. 3392-08-3 | this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Ile-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency, particularly when incorporating the sterically hindered amino acid Isoleucine using its Boc-protected N-hydroxysuccinimide ester (Boc-Ile-OSu). This resource provides in-depth, experience-driven advice to diagnose and resolve these common but often frustrating issues in solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Sterically Hindered Residues

Isoleucine, with its β-branched side chain, is a notoriously "difficult" amino acid to incorporate into a growing peptide chain.[1][2] This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, leading to sluggish and often incomplete coupling reactions.[2] When using a pre-activated ester like this compound, these challenges can be magnified if reaction conditions are not optimized. Low coupling efficiency results in the formation of deletion sequences (peptides missing the intended isoleucine residue), which are often difficult to separate from the target peptide, ultimately impacting overall yield and purity.[2][3][4]

This guide will walk you through a logical troubleshooting process, from identifying the symptoms of poor coupling to implementing effective solutions.

FAQs: Quick Answers to Common Problems

Q1: How do I know if I have a low coupling efficiency problem?

A positive qualitative ninhydrin (Kaiser) test after the coupling step is the most immediate indicator.[1][4][5] This test detects free primary amines on the resin, which should be absent after a successful coupling. A persistent blue or purple color on the resin beads signifies that a significant number of N-terminal amines have not reacted.[1][5] Upon completion of the synthesis, analysis of the crude peptide by mass spectrometry (MS) can reveal a significant peak corresponding to the mass of the target peptide minus the mass of the isoleucine residue (a deletion sequence).[6]

Q2: Is this compound less reactive than other activated forms of Boc-Ile?

While N-hydroxysuccinimide (NHS) esters like this compound are widely used, their reactivity can sometimes be insufficient for highly demanding, sterically hindered couplings compared to in-situ activation methods.[7] Reagents like HATU, HBTU, or HCTU generate more reactive OAt or OBt esters in the reaction mixture, which can be more effective at overcoming the steric barrier presented by isoleucine.[7][8]

Q3: Can the age or storage of my this compound affect its performance?

Absolutely. NHS esters are susceptible to hydrolysis. Improper storage in a non-desiccated environment or at temperatures above the recommended -20°C can lead to degradation of the reagent, reducing its activity.[9][10][11] Always use fresh, properly stored reagents for critical couplings.

Q4: What is "double coupling" and when should I use it?

Double coupling is the simple and effective strategy of repeating the coupling step with a fresh solution of the activated amino acid and reagents.[1][7] This is a highly recommended first-line approach for sterically hindered residues like isoleucine to help drive the reaction to completion.[1][7]

In-Depth Troubleshooting Guides

Issue 1: Positive Ninhydrin Test After Coupling with this compound

A positive ninhydrin test is a clear sign of unreacted amines. Let's break down the potential causes and solutions.

Workflow for Diagnosing and Resolving Incomplete Coupling

G A Positive Ninhydrin Test B Cause: Steric Hindrance A->B C Cause: Reagent/Condition Inefficiency A->C D Cause: Peptide Aggregation A->D S1 Solution 1: Double Couple B->S1 Immediate Action S2 Solution 2: Increase Reaction Time/Temp B->S2 If Double Coupling Fails S3 Solution 3: Switch to a More Potent Coupling Reagent (e.g., HATU) C->S3 For Highly Difficult Sequences S4 Solution 4: Optimize Solvent System (e.g., use NMP) C->S4 Improve Solvation S5 Solution 5: Use Chaotropic Salts or Disrupting Solvents D->S5 Break up Secondary Structures G A Deletion Sequence (-Ile) Detected in MS B Cause: Incomplete Coupling A->B C Cause: Premature Termination (Capping) A->C S4 Solution 4: Re-evaluate Monitoring Method (e.g., TNBS test) A->S4 Improve Detection S1 Solution 1: Implement Prophylactic Double Coupling for Isoleucine B->S1 Proactive Strategy S2 Solution 2: Switch to a Stronger Coupling Reagent (e.g., HATU/HCTU) B->S2 For Maximum Efficiency S3 Solution 3: Introduce a Capping Step After Coupling C->S3 Prevent Further Elongation of Failed Chains

Caption: Strategy for mitigating deletion sequences.

Possible Cause: Insufficient Coupling Completion

The root cause is the same as in Issue 1, but the problem was not detected during synthesis.

Solutions:

  • Prophylactic Double Coupling: For all future syntheses involving isoleucine or other hindered amino acids, preemptively perform a double coupling without waiting for a positive ninhydrin test. This is a robust strategy to maximize the incorporation of difficult residues.

  • Capping: After the coupling step (and subsequent washes), treat the resin with a highly reactive, unhindered acylating agent like acetic anhydride in the presence of a base like DIPEA or pyridine. [5]This will permanently "cap" any unreacted N-terminal amines by acetylating them. Capped sequences are typically much easier to separate from the full-length target peptide during purification than deletion sequences that are only one amino acid shorter.

Protocol 2: Acetic Anhydride Capping

This protocol is performed immediately after the coupling and washing steps.

  • Wash the resin several times with DMF.

  • Prepare the capping solution: a mixture of acetic anhydride (e.g., 50 equivalents based on resin substitution) and a base like DIPEA or pyridine (50 equivalents) in DMF.

  • Add the capping solution to the resin and agitate gently for 30 minutes at room temperature. [5]4. Drain the capping solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.

  • A confirmatory ninhydrin test should be completely negative (clear/colorless) after this step. [5]

Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. While this compound is a pre-activated ester, comparing its relative efficacy to in situ generated active esters is useful for troubleshooting.

Coupling Reagent ClassExample ReagentsRelative Efficiency for Hindered ResiduesKey Considerations
NHS Ester (Pre-activated) This compoundModerateConvenient but may lack reactivity for difficult couplings. Susceptible to hydrolysis.
Carbodiimides DCC, DIC (+ HOBt/Oxyma)Low to ModerateOften insufficient for hindered couplings. [6][7]Risk of racemization and side reactions. [1][12]
Uronium/Aminium Salts HBTU, TBTU, HCTU, HATU, COMUHigh to Very HighHighly effective. [6][7]HATU and HCTU are generally considered the most powerful. [6][7][8]COMU offers high reactivity with an improved safety profile. [8][13]
Phosphonium Salts PyBOP, PyAOPHighVery effective reagents for overcoming steric barriers. [6][7]PyAOP is more reactive than PyBOP. [7]
Acyl Fluorides TFFH, BTFFHVery HighGenerates highly reactive acyl fluorides, ideal for extremely hindered couplings where other methods fail. [7][13][14]

Final Recommendations

When facing low coupling efficiency with this compound, a systematic approach is key.

  • Verify Reagent Quality: Ensure your this compound is fresh and has been stored correctly.

  • Implement Double Coupling: This should be the default strategy for incorporating isoleucine and other bulky residues.

  • Optimize Solvents: Switch from DMF to NMP or use solvent mixtures to combat aggregation.

  • Consider Capping: If deletion sequences persist, introduce a capping step to simplify final purification.

  • Upgrade Your Chemistry: For maximum efficiency and reliability, consider switching from the pre-activated NHS ester to an in situ activation strategy using Boc-Ile-OH with a potent coupling reagent like HATU or HCTU.

By understanding the underlying causes of poor coupling and applying these field-proven strategies, you can significantly improve the success rate of your peptide synthesis campaigns.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Packman, L. C. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Nielsen, C. S., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 479-484.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Peptide synthesis. Retrieved from [Link]

  • Chen, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(8), 1162–1169.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, J., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 14(25), 6846–6854.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Kumar, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 125-135.
  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • GenScript. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • ChemRxiv. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Molecules. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Boc-Ile-OSu Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Maximizing Yield and Purity

Welcome to the technical support center for optimizing the incorporation of Boc-Isoleucine-OSu in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered amino acid derivative. Here, we will dissect common challenges, provide field-tested solutions, and explain the underlying chemical principles to empower you to enhance your peptide synthesis outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Boc-Ile-OSu Coupling

The β-branched side chain of isoleucine presents significant steric hindrance, which can obstruct the efficient formation of a peptide bond.[1][2] This often leads to incomplete coupling reactions, resulting in deletion sequences that compromise the purity and yield of the final peptide.[1] The following table outlines a systematic approach to diagnosing and resolving these issues.

Problem Symptom Probable Cause(s) Recommended Solution(s) & Protocol
Low Coupling Efficiency (Positive Ninhydrin/Kaiser test after coupling)1. Steric Hindrance: The bulky side chain of isoleucine physically blocks the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] 2. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, further hindering reagent access.[2] 3. Suboptimal Solvent: Inadequate solvation of the peptide-resin complex can exacerbate aggregation and reduce reaction rates.1. Extend Reaction Time & Temperature: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Gentle heating (30-40°C) can also be beneficial, but must be carefully monitored to minimize racemization.[3] 2. Double Coupling: If a positive ninhydrin test persists, perform a second coupling with a fresh solution of this compound.[2] 3. Solvent Optimization: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. For particularly difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) can be effective.
Presence of Deletion Sequences in Final Product (Confirmed by Mass Spectrometry)1. Incomplete Coupling: Failure of the this compound to couple completely in one or more cycles.[1] 2. Premature Boc Deprotection: Although less common with OSu esters, instability of the Boc group under certain conditions can lead to truncated sequences.1. Implement Double Coupling as a Standard for Isoleucine: For critical syntheses, preemptively perform a double coupling for all isoleucine residues. 2. Confirm Complete Deprotection Before Coupling: Ensure the previous Boc deprotection step is complete using a quantitative ninhydrin test before initiating the this compound coupling.
Racemization of Isoleucine Residue (Detected by Chiral HPLC or NMR)1. Prolonged Activation/Coupling Time: Extended reaction times, especially at elevated temperatures, can increase the risk of epimerization at the α-carbon.[1] 2. Base-Mediated Racemization: The choice and amount of base used during the coupling can influence the rate of racemization.1. Minimize Pre-activation Time (if applicable): While this compound is pre-activated, if any additives are used, minimize the time the amino acid is in an activated state before it is added to the resin.[2] 2. Optimize Base Selection: If a base is used to neutralize the resin prior to coupling, consider using a weaker or sterically hindered base like N-methylmorpholine (NMM) instead of Diisopropylethylamine (DIEA).[2][4]
Poor Solubility of this compound 1. Solvent Polarity: The reagent may have limited solubility in the chosen coupling solvent. 2. Solvent Quality: Presence of water or other impurities can reduce solubility.[5]1. Use a Co-solvent System: If solubility in DCM is poor, adding a small amount (5-10% v/v) of a more polar aprotic solvent like DMF or NMP can improve dissolution.[5] 2. Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents for all coupling reactions.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Isoleucine, even as an activated OSu ester, so challenging?

The primary difficulty arises from the steric hindrance imposed by the β-branched side chain of isoleucine.[1][2] This bulky group can physically obstruct the optimal orientation for the nucleophilic attack of the resin-bound amine on the activated carboxyl group. While the N-hydroxysuccinimide (OSu) ester is a good leaving group that enhances reactivity, it may not be sufficient to overcome the significant steric barrier entirely, leading to slower reaction kinetics and incomplete couplings.[1]

Q2: What are the advantages of using pre-activated this compound over in-situ activation methods?

Using a pre-activated ester like this compound offers several advantages:

  • Reduced Side Reactions: In-situ activation, for example with carbodiimides like DCC, can lead to the formation of by-products such as N-acylureas.[6] Using a purified active ester minimizes these side reactions.

  • Milder Reaction Conditions: The coupling reaction can often proceed without the need for additional, potentially problematic coupling reagents.

  • Convenience: It simplifies the coupling step by eliminating the pre-activation phase.

However, for extremely difficult couplings, in-situ activation with more potent reagents like HATU or HBTU might offer higher efficiency due to the formation of even more reactive intermediates.[7]

Q3: Can I use a base during the coupling of this compound? If so, which one is recommended?

Generally, the coupling of a pre-activated OSu ester to a neutralized amine on the resin does not require an additional base. The primary use of a base in this context is for the neutralization of the trifluoroacetate salt of the amine following Boc deprotection.[1][8] If a base is to be used, Diisopropylethylamine (DIEA) is a common choice due to its steric hindrance, which minimizes side reactions.[1] However, for residues prone to racemization, a weaker base such as N-methylmorpholine (NMM) may be preferable.[2]

Q4: How can I monitor the progress of the this compound coupling reaction?

The most common method for monitoring the completion of a coupling reaction in SPPS is the qualitative ninhydrin (Kaiser) test.[1] This test detects the presence of free primary amines on the resin. A positive result (a blue or purple color) indicates that the coupling is incomplete, while a negative result (yellow or colorless) suggests that all the free amines have reacted.

Q5: Are there any specific side reactions to be aware of when using this compound?

Besides incomplete coupling and racemization, another potential side reaction, though less frequent with the Boc strategy compared to Fmoc, is diketopiperazine formation.[9][10] This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. Using in-situ neutralization protocols in Boc-SPPS can help suppress this side reaction.[9][11]

Experimental Protocols & Data

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound in manual SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for at least 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[12]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin-bound amine trifluoroacetate salt by treating it with a 5-10% solution of DIEA in DCM for 5-10 minutes.[1]

  • Washing: Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Coupling:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF or NMP.

    • Add the this compound solution to the neutralized resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for reaction completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids
Parameter Standard Conditions Optimized for this compound Rationale for Optimization
Reagent Equivalents 1.5 - 2.0 eq.2.0 - 3.0 eq.A higher concentration can help drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance.
Solvent DCM or DMFNMP or DMF/NMP mixtureNMP is a better solvent for aggregated peptides and can improve reaction efficiency.
Temperature Room TemperatureRoom Temperature to 40°CA modest increase in temperature can increase the reaction rate, but should be used with caution to avoid racemization.[3]
Reaction Time 1 - 2 hours2 - 12 hours (overnight)Extended reaction time is often necessary for the complete coupling of sterically hindered residues.
Monitoring Ninhydrin testNinhydrin test (consider double coupling if positive)Confirms the completion of the reaction and the need for further intervention.[1]

Visualizing the Workflow and Chemistry

To better understand the process and the chemical principles at play, the following diagrams illustrate the troubleshooting workflow and the coupling reaction.

G cluster_0 Troubleshooting Workflow for Low this compound Coupling Yield Start Start: Positive Ninhydrin Test After Coupling Check_Time Extend Coupling Time (e.g., to 4 hours or overnight) Start->Check_Time Test1 Perform Ninhydrin Test Check_Time->Test1 Double_Couple Perform Double Coupling with Fresh Reagents Test1->Double_Couple Positive Success Success: Proceed to Next Cycle Test1->Success Negative Test2 Perform Ninhydrin Test Double_Couple->Test2 Change_Solvent Change Solvent System (e.g., use NMP) Test2->Change_Solvent Positive Test2->Success Negative Test3 Perform Ninhydrin Test Change_Solvent->Test3 Test3->Success Negative Failure Further Investigation Needed: Consider Capping or Alternative Activation Test3->Failure Positive

Caption: Troubleshooting workflow for incomplete this compound coupling.

G cluster_1 This compound Coupling Reaction Resin Resin-Bound Peptide with Free N-terminus (H₂N-Peptide-Resin) Product Coupled Product (Boc-Ile-NH-Peptide-Resin) Resin->Product Nucleophilic Attack BocIleOSu This compound (Activated Amino Acid) BocIleOSu->Product Byproduct N-hydroxysuccinimide (Leaving Group) Product->Byproduct +

Caption: The this compound coupling reaction in SPPS.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Boc-Ile-OSu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of high-quality peptides is foundational. The chosen synthetic strategy directly impacts the purity of the crude product and the subsequent analytical challenges. The tert-butyloxycarbonyl (Boc) protection strategy, a classic and robust method in solid-phase peptide synthesis (SPPS), remains highly relevant, particularly for complex or hydrophobic sequences. The use of activated esters, such as N-hydroxysuccinimide (OSu) esters like Boc-Ile-OSu, facilitates efficient coupling reactions.

This guide provides an in-depth comparison of the Boc synthesis strategy with its primary alternative, Fmoc chemistry. It offers a detailed, field-proven perspective on the subsequent analysis of these peptides, focusing on High-Performance Liquid Chromatography (HPLC) as the cornerstone of purity assessment and characterization. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions in your peptide workflow.

The Chemistry of Choice: Comparing Boc and Fmoc Peptide Synthesis

The success of SPPS is built upon orthogonal protection schemes, which allow for the selective removal of a temporary Nα-protecting group without disturbing the permanent side-chain protecting groups or the linkage to the solid support.[1] The two dominant strategies, Boc and 9-fluorenylmethyloxycarbonyl (Fmoc), are fundamentally different in their chemical approach.[1][]

The Boc strategy employs the acid-labile Boc group for temporary Nα-protection.[1] This group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are often benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[1][5]

Conversely, the Fmoc strategy utilizes a base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine like piperidine.[1] This milder approach allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed simultaneously with resin cleavage using TFA.[][]

While the Fmoc strategy has become the mainstream choice for routine synthesis due to its milder conditions and amenability to automation, the Boc strategy holds distinct advantages in specific scenarios.[1] The acidic deprotection step in Boc chemistry protonates the newly exposed N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation—a common problem when synthesizing hydrophobic or long peptide sequences.[1][3]

At a Glance: Boc vs. Fmoc Strategy Comparison
FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderately strong acid (e.g., 50% TFA in DCM)[7][8]Mild base (e.g., 20% piperidine in DMF)[1]
Side-Chain Protection Typically Benzyl (Bzl) based[]Typically tert-Butyl (tBu) based[]
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)[3][8]Moderate acid (e.g., TFA)[3]
Key Advantages - Lower cost of Boc-amino acids.[]- Reduces aggregation in hydrophobic sequences.[1][3]- Robust, classic, and well-established.- Milder deprotection conditions.[1]- Orthogonal scheme simplifies synthesis of modified peptides.[]- Amenable to automation and UV monitoring.[5]
Key Disadvantages - Harsh, hazardous final cleavage conditions (HF requires special equipment).[1]- Repetitive acid treatment can degrade sensitive residues.- Aggregation can be an issue for certain sequences.[3]- Fmoc-amino acids are generally more expensive.[]

The Analytical Imperative: Purity and Identity Confirmation by HPLC and MS

Regardless of the synthesis strategy, the final product is a heterogeneous mixture containing the desired full-length peptide, truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, rigorous analytical characterization is non-negotiable. Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity, while mass spectrometry (MS) is indispensable for confirming molecular identity.[9][10]

The Principle of RP-HPLC for Peptide Analysis

RP-HPLC separates molecules based on their hydrophobicity.[11] The peptide mixture is injected into the system and binds to a non-polar stationary phase (typically silica particles modified with C18 alkyl chains). A polar mobile phase is then used to elute the peptides. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase—a technique known as gradient elution—peptides are differentially released from the column based on their hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration.[9][11]

Core Workflow for Peptide Analysis

The analytical workflow is a self-validating system designed to ensure that the final data accurately reflects the quality of the synthetic product.

G cluster_0 Synthesis & Cleavage cluster_1 Sample Preparation cluster_2 Analytical Characterization cluster_3 Final Output synthesis Peptide Synthesis (Boc-SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation dissolution Dissolve Crude Peptide in Analysis Solvent precipitation->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration hplc RP-HPLC Analysis (Purity Assessment) filtration->hplc ms LC-MS Analysis (Identity Confirmation) hplc->ms Complementary Data data Purity (%) & Observed Mass (Da) ms->data

Caption: General workflow from peptide synthesis to final analytical data.

Experimental Protocols & Data

Protocol 1: Boc Solid-Phase Peptide Synthesis (Illustrative)

This generalized protocol illustrates the synthesis of a model pentapeptide (Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu) using Boc-SPPS. The focus is on the cyclical nature of the process.

  • Resin Preparation: Start with a Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Leu-Merrifield resin). Swell the resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the leucine residue. Wash thoroughly with DCM and isopropanol, followed by DCM again.

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a 10% solution of diisopropylethylamine (DIPEA) in DCM. Wash with DCM.

  • Coupling:

    • For the next amino acid (e.g., Phenylalanine), dissolve Boc-Phe-OH and a coupling reagent like HBTU/HOBt in dimethylformamide (DMF).

    • Add the activated amino acid solution and DIPEA to the resin.

    • Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.

    • Wash thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid (Gly, Gly, Tyr). For incorporating Isoleucine, an activated ester like This compound would be used in the coupling step, often requiring a longer reaction time or a different solvent system due to its reactivity and solubility profile.

  • Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups by treating the peptide-resin with anhydrous HF containing a scavenger like anisole.

  • Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the product, and dry under vacuum.

Protocol 2: RP-HPLC Purity Analysis of Crude Peptide

This protocol is a robust starting point for analyzing the purity of a crude peptide post-cleavage.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.[12]

  • HPLC System & Conditions:

    • System: An analytical HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size, 100-300 Å pore size). The choice of a wide-pore column (>120 Å) is crucial for peptides to ensure proper interaction with the stationary phase.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape for hydrophobic peptides.

    • Detection Wavelength: 214 nm or 220 nm (for the peptide backbone).[13][14]

    • Injection Volume: 10-20 µL.

  • Gradient Program:

    • A common starting gradient is a linear ramp from 5% Mobile Phase B to 65% Mobile Phase B over 30 minutes. This broad gradient is effective for initial screening.[12] The gradient should be optimized based on the peptide's hydrophobicity to ensure good resolution of impurities from the main product peak.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

G cluster_0 Inputs cluster_1 HPLC Process cluster_2 Outputs sample Filtered Peptide Sample (1 mg/mL) injection Inject Sample sample->injection method HPLC Method (Column, Mobile Phases, Gradient) method->injection separation Separation on C18 Column injection->separation detection UV Detection (214 nm) separation->detection chromatogram Chromatogram (Absorbance vs. Time) detection->chromatogram data_analysis Integrate Peaks & Calculate Area % chromatogram->data_analysis purity Final Purity Report data_analysis->purity

Caption: A logical diagram of the HPLC analysis workflow.

Comparative Performance Data (Hypothetical)

To illustrate the outcome of different synthesis strategies, consider the synthesis of a hypothetical 15-amino acid peptide containing an isoleucine residue.

ParameterResult from Boc-SPPSResult from Fmoc-SPPS
Crude Purity (by HPLC) 68%75%
Expected Mass (Da) 1654.851654.85
Observed Mass (by LC-MS) 1654.911654.89
Primary Impurities Truncated sequences, deletion from acid-labilityDeletion from aggregation, diketopiperazine formation
Expert Commentary The lower crude purity is not unexpected with Boc-SPPS due to the harsh repetitive acid treatments. However, the synthesis was successful with minimal aggregation, which was a primary concern for this sequence. Purification will be required.The milder Fmoc conditions yielded a cleaner crude product. However, significant aggregation was noted during synthesis, requiring modified coupling protocols. The higher purity reflects fewer side reactions but does not capture the synthesis difficulty.

Conclusion: An Informed Strategy for Synthesis and Analysis

The choice between Boc and Fmoc peptide synthesis is not merely a matter of tradition versus modernity; it is a strategic decision dictated by the peptide's sequence, length, and hydrophobicity, as well as available laboratory resources.[1] While the Boc strategy, utilizing reagents like this compound, requires handling of more hazardous chemicals, it remains a powerful tool for overcoming challenges like peptide aggregation.[3]

Ultimately, regardless of the synthetic route, a robust and well-optimized analytical protocol is paramount. A properly executed RP-HPLC method provides an unambiguous measure of purity, while mass spectrometry confirms that the primary product is indeed the target peptide.[10] By understanding the chemical principles behind both synthesis and analysis, researchers can confidently produce and characterize high-quality peptides for their critical research and development applications.

References
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Zhang, G. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. Retrieved from [Link]

  • LifeTein. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide and protein analysis with mass spectrometry. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2007). Peptide and protein analysis by capillary HPLC. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. Retrieved from [Link]

  • Apex Peptide Supply. (2025). HPLC & Mass Spectrometry Testing for Peptides. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. PNAS. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to Mass Spectrometry for Confirming Boc-Ile-OSu Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of peptides and proteins is a cornerstone of innovation. The incorporation of non-canonical amino acids, such as N-tert-butoxycarbonyl-L-isoleucine (Boc-Ile) via its N-hydroxysuccinimide ester (Boc-Ile-OSu), opens avenues for creating novel therapeutics, probes, and biomaterials. However, the success of any conjugation strategy hinges on rigorous analytical validation. Simply assuming a reaction has proceeded as planned is insufficient; empirical confirmation is essential for data integrity and project success.

This guide provides an in-depth comparison of analytical techniques for validating the incorporation of this compound, with a primary focus on mass spectrometry (MS) as the principal method of choice. We will explore the causality behind experimental choices, present detailed protocols, and compare MS with alternative methods, empowering you to make informed decisions in your research.

The Analytical Challenge: The Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is prized in synthesis for its stability in neutral or basic conditions and its clean removal under acidic conditions.[1][2] This very lability, however, presents a significant challenge for mass spectrometric analysis. Standard electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques often employ conditions (e.g., acidic matrices, in-source fragmentation) that can cause premature cleavage of the Boc group.[3][4] This can lead to spectra where the unmodified peptide is the dominant species, making it difficult to confirm if the modification was ever present. An effective analytical strategy must therefore be designed to preserve this fragile modification through to detection.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry is the most powerful and widely used technique for confirming covalent modifications on peptides and proteins. Its combination of high sensitivity, speed, and the ability to provide precise mass information and sequence data makes it uniquely suited for this application.

A typical workflow involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The liquid chromatography (LC) step separates the modified peptide from unreacted starting material and other byproducts, while the mass spectrometer provides two critical pieces of information:

  • MS1 Scan (Full Scan): Determines the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion). Successful incorporation of Boc-Ile will result in a specific mass increase in the target peptide. The mass of the added Boc-isoleucyl group is 215.28 Da .

  • MS2 Scan (Tandem MS): The precursor ion of the modified peptide is isolated and fragmented. The resulting fragment ions provide information about the peptide's amino acid sequence and, crucially, can pinpoint the exact site of modification.

Interpreting the Data: The Signature of Success

Confirmation of Boc-Ile incorporation relies on identifying two key signatures in the mass spectrum:

  • The Correct Precursor Mass: The molecular weight of the modified peptide must match the theoretical mass (Mass of original peptide + 215.28 Da).

  • Characteristic Fragment Ions: During MS/MS analysis, the Boc group itself fragments in a predictable manner, primarily through the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).[5][6] Observing these losses from the precursor ion is a strong indicator of the Boc group's presence. Subsequent fragmentation of the peptide backbone (b- and y-ions) will confirm the sequence and locate the modification site.

Workflow for MS Confirmation of this compound Incorporation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_result Conclusion Start Peptide + this compound Reaction Mixture Purify RP-HPLC Purification (Separate modified from unmodified peptide) Start->Purify Reaction complete LC LC Separation (Mobile phase with 0.1% Formic Acid) Purify->LC MS1 MS1 Full Scan (Detect Precursor Ion) LC->MS1 MS2 MS/MS Fragmentation (Isolate and fragment precursor) MS1->MS2 Data Acquired Spectra MS2->Data CheckMass Confirm Precursor Mass (Peptide MW + 215.28 Da) Data->CheckMass CheckFrag Analyze MS/MS Fragments (Look for neutral loss of 56/74 Da and b/y ions) Data->CheckFrag Confirm Incorporation Confirmed CheckMass->Confirm CheckFrag->Confirm

Fig 1. Experimental workflow for confirming this compound incorporation via LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for confirming this compound incorporation into a model peptide.

1. Sample Preparation:

  • Reaction: Perform the conjugation reaction of your target peptide with this compound according to your established procedure.

  • Purification: Purify the crude reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. This is critical to separate the desired modified peptide from unreacted peptide and excess reagent.

  • Solvent Exchange: Lyophilize the collected HPLC fraction corresponding to the modified peptide. Reconstitute the sample in a mass spectrometry-compatible solvent.

  • Expert Tip: The choice of solvent is crucial. To minimize premature Boc-group cleavage, dissolve the final sample in a solution of 0.1% formic acid in water/acetonitrile.[7] Avoid using trifluoroacetic acid (TFA) if possible, as its higher acidity can promote in-source deprotection.[8]

2. LC-MS/MS System and Conditions:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to ensure good separation and elution of your target peptide (e.g., a linear gradient from 5% to 65% Mobile Phase B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: Set a wide scan range to encompass the expected m/z of both the unmodified and modified peptide (e.g., 300-2000 m/z).

  • Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the most intense precursor ions from the MS1 scan for MS/MS fragmentation. Set the expected m/z of your modified peptide as a preferred precursor.

  • Collision Energy: Use a stepped or optimized collision energy (e.g., 20-40 eV) to induce sufficient fragmentation of both the peptide backbone and the Boc group.

  • Expert Tip: Use a "soft" ionization source setting by lowering the fragmentor or capillary exit voltage.[8] This reduces the energy in the ion source and can help preserve the intact Boc-modified peptide for detection in the MS1 scan.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of your Boc-Ile-modified peptide.

  • Examine the MS1 spectrum corresponding to this chromatographic peak to confirm the presence of the correct precursor ion mass.

  • Analyze the corresponding MS/MS spectrum. Look for the characteristic neutral loss of 56 Da and/or 74 Da from the precursor ion.

  • Use software tools to assign the remaining fragment ions to the b- and y-ion series to confirm the peptide sequence and the location of the modification.

Comparison with Alternative Analytical Techniques

While mass spectrometry is often the most effective method, other techniques can provide complementary information or may be suitable depending on the experimental context.

Decision Matrix for Analytical Method Selection Start Need to confirm This compound incorporation? q_info What information is critical? Start->q_info Yes q_sample Is sample amount severely limited? q_info->q_sample Mass + Sequence + Location a_nmr NMR Spectroscopy q_info->a_nmr Definitive 3D Structure a_edman Edman Degradation q_info->a_edman N-terminal Location a_aaa Amino Acid Analysis q_info->a_aaa Bulk Composition Only a_ms Mass Spectrometry q_sample->a_ms Yes (High Sensitivity) q_sample->a_nmr No (High Amount Needed)

Fig 2. Logic diagram for selecting the appropriate analytical technique.
TechniquePrincipleInformation ObtainedSensitivitySample AmountThroughputProsCons
Mass Spectrometry (LC-MS/MS) Measures mass-to-charge ratio of ionized molecules and their fragments.Precise mass, peptide sequence, location of modification.[9][10]High (fmol-pmol)LowHighFast, highly sensitive, provides sequence and location data.Boc group lability can be a challenge; requires specialized equipment.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive 3D structure, confirms covalent bonds.[11][12]LowHigh (nmol-µmol)LowUnambiguous structural confirmation.Low sensitivity, requires large amounts of pure sample, slow.
Edman Degradation Sequential removal and identification of N-terminal amino acids.N-terminal sequence, can confirm modification at a specific cycle.[11][13]Moderate (pmol)ModerateLowProvides direct sequence information.Only works from N-terminus, cannot characterize internal modifications easily, destructive.
Amino Acid Analysis (AAA) Hydrolyzes peptide to constituent amino acids, which are then quantified.Bulk amino acid composition.[14][15]ModerateModerateModerateCan confirm the presence of a modified amino acid in the sample.Destructive, provides no sequence or location information.

Conclusion

For the routine and reliable confirmation of this compound incorporation into peptides and proteins, mass spectrometry is the superior analytical method . Its unparalleled sensitivity, speed, and depth of information—providing not just confirmation of mass but also the precise location of the modification—make it an indispensable tool in modern drug development and proteomics. While techniques like NMR can provide the ultimate structural proof, and Edman degradation can offer sequential data, neither can match the practical combination of high throughput and comprehensive data offered by LC-MS/MS. By understanding the inherent lability of the Boc group and designing the experiment accordingly—using soft ionization conditions and appropriate mobile phases—researchers can generate clear, unambiguous data to validate their conjugation strategies and accelerate their research with confidence.

References

  • BenchChem. (2025). A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-His. BenchChem.
  • Karetsou, Z., & Koutsourea, A. (n.d.). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed.
  • BenchChem. (2025). Mass Spectrometry Validation of Peptides with Boc-D-4-aminomethylphe(Boc): A Comparative Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. BenchChem.
  • Various Authors. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
  • Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • BenchChem. (2025). Validating the Incorporation of Boc-S-(gamma)-Phe: A Comparative Guide to Leading Analytical Techniques. BenchChem.
  • BenchChem. (2025). BOC-D-TRP-OSU. BenchChem.
  • Various Authors. (n.d.). Fig. 1 Proposed peptide cleavage method based on Edman degradation. ResearchGate.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
  • Shimbo, K., et al. (n.d.). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. PubMed.
  • Ohio State University. (n.d.). Mass Spectrometry and Proteomics. CCIC.
  • Oregon State University. (n.d.). Services - OSU Mass Spectrometry Center. Oregon State University.

Sources

A Researcher's Guide to Resolving Isobaric Challenges: Differentiating Leucine and Isoleucine in Peptide Sequencing by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identical nominal mass of leucine (Leu) and isoleucine (Ile) presents a persistent challenge in proteomics, obstructing the complete and accurate sequencing of peptides by conventional mass spectrometry. This ambiguity can mask critical biological information, particularly in studies of protein structure, function, and disease-related mutations. This guide provides a comprehensive comparison of advanced and emerging mass spectrometry-based techniques designed to resolve this isobaric pair. We will delve into the mechanisms, experimental protocols, and comparative performance of methods including Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), Ultraviolet Photodissociation (UVPD), and Ion Mobility Spectrometry (IMS), offering researchers the practical insights needed to select and implement the most effective strategy for their analytical goals.

The Fundamental Challenge: Why Leucine and Isoleucine are Indistinguishable by Standard MS/MS

Leucine (Leu) and Isoleucine (Ile) are structural isomers, both possessing the chemical formula C₆H₁₃NO₂ and an identical monoisotopic mass of 113.08406 Da. In standard proteomics workflows, peptides are fragmented in the gas phase, typically using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). These methods energize peptide ions, causing them to fragment primarily along the peptide backbone, producing the characteristic b- and y-type ions used for sequencing.

However, because this fragmentation pathway rarely breaks the amino acid side chains, the resulting b- and y-ions containing either Leu or Ile will have the same mass. This leads to an ambiguity in the peptide sequence, often denoted as "L*" or "Xle," which can hinder the definitive identification of proteins and the precise localization of post-translational modifications.

Comparative Analysis of Differentiation Methodologies

Resolving the Leu/Ile ambiguity requires moving beyond standard CID/HCD and employing techniques that can probe the structural differences in their side chains. Leucine has an isobutyl side chain (branching at the γ-carbon), while isoleucine has a sec-butyl side chain (branching at the β-carbon). This subtle structural variance is the key to their differentiation.

Below is a comparison of the primary methodologies employed for this purpose.

Data Summary: Performance of Leu/Ile Differentiation Techniques
Methodology Principle of Differentiation Typical Efficiency Instrumentation Requirement Sample Prep Complexity Key Advantage Primary Limitation
High-Energy Collisional Dissociation (HCD) Generation of low-abundance, side-chain specific d, w, and v ions.Low to ModerateHigh-resolution MS (e.g., Orbitrap)LowAccessible on many standard platforms.Low abundance of diagnostic ions; sequence-dependent.
Electron Transfer Dissociation (ETD/ECD) Generates radical c and z• ions, which can undergo secondary fragmentation leading to side-chain loss.Moderate to HighETD/ECD-enabled mass spectrometer (e.g., Orbitrap, FT-ICR).LowPreserves PTMs; effective for larger peptides.Lower fragmentation efficiency for smaller, low-charge peptides.
Ultraviolet Photodissociation (UVPD) High-energy photons (e.g., 193 nm) induce extensive fragmentation, including side-chain cleavages.HighUV laser-equipped mass spectrometer.LowHigh fragmentation efficiency and generation of unique diagnostic ions.High initial instrument cost; potential for excessive fragmentation.
Ion Mobility Spectrometry (IMS-MS) Separation of peptide isomers based on their gas-phase collisional cross-section (CCS) prior to MS/MS.HighIMS-enabled mass spectrometer (e.g., TIMS, TWIMS, DTIMS).LowCan separate isomers without specific fragmentation; adds another dimension of separation.Not all peptide isomers are separable; CCS differences can be small.

In-Depth Methodologies & Experimental Workflows

Exploiting Side-Chain Fragmentation: HCD, ETD, and UVPD

These methods rely on inducing fragmentation within the amino acid side chain itself. The position of the branching—γ-carbon for leucine vs. β-carbon for isoleucine—results in the formation of unique, diagnostic fragment ions.

The diagram below illustrates the key fragmentation pathways for an isoleucine-containing peptide ion using Electron Transfer Dissociation (ETD). The radical z-type ion can undergo a secondary fragmentation, losing a C₂H₅ radical, a reaction not possible for leucine.

G cluster_0 ETD Fragmentation & Isoleucine-Specific Loss peptide Peptide Precursor Ion (...-NH-CH(R)-CO-...) etd_ion [M+nH]n+• ETD Radical Ion peptide->etd_ion + Reagent reagent Fluoranthene Radical Anion (Reagent) z_ion z• Ion (C-terminal fragment) etd_ion->z_ion Backbone Cleavage c_ion c Ion (N-terminal fragment) etd_ion->c_ion Backbone Cleavage diagnostic_ion [z• - C2H5•]+ Diagnostic Ion for ILE z_ion->diagnostic_ion Side-chain loss (Specific to ILE)

Caption: ETD mechanism for generating an isoleucine-diagnostic fragment ion.

This protocol outlines a general workflow for using UVPD on a commercially available system (e.g., an Orbitrap equipped with a UV laser) to identify Leu/Ile positions.

  • Sample Preparation: Prepare the digested peptide sample as for a standard LC-MS/MS experiment. Ensure the final concentration is suitable for nano-electrospray ionization (typically 0.1-1 µg/µL in 0.1% formic acid).

  • LC-MS/MS Method Setup:

    • Chromatography: Use a standard reverse-phase nano-LC method to separate the peptides.

    • MS1 Scan: Acquire high-resolution precursor scans in the Orbitrap (e.g., resolution 120,000).

    • MS2 Method: Set up a data-dependent acquisition (DDA) method.

      • Activation Type: Select UVPD.

      • Laser Energy: Set the 193 nm laser energy. Start with a calibrated value (e.g., 5-10 mJ) and optimize for a good balance of fragment ion intensity.

      • MS2 Resolution: Acquire fragment ion spectra at a high resolution (e.g., 30,000 or 60,000) to ensure accurate mass measurement of diagnostic ions.

  • Data Analysis:

    • Use proteomic search software capable of handling UVPD data and specifying custom fragmentation rules.

    • Search for diagnostic immonium ions and internal fragment ions. For example, UVPD can generate an ion at m/z 86.0964 corresponding to the immonium ion for both Leu and Ile, but also a fragment at m/z 43.0422 from the isopropyl portion of the leucine side chain, which is less favorable from isoleucine.

    • More definitively, look for internal fragment ions resulting from side-chain cleavage. Cleavage of the Cβ-Cγ bond in isoleucine yields specific fragments not observed from leucine.

Separation in the Gas Phase: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds a dimension of separation based on the size, shape, and charge of an ion, quantified as its Collisional Cross-Section (CCS). Since peptides containing Leu or Ile can adopt slightly different gas-phase conformations, they can often be separated by IMS before they enter the mass spectrometer.

This workflow separates isobaric peptides containing Leu/Ile, allowing for their individual fragmentation and unambiguous identification.

G cluster_1 LC-IMS-MS Workflow lc 1. Nano LC (Peptide Separation) esi 2. ESI (Ionization) lc->esi ims 3. Ion Mobility Cell (Separation by Shape/CCS) esi->ims quad 4. Quadrupole (Precursor Selection) ims->quad cid 5. Collision Cell (Fragmentation) quad->cid tof 6. TOF Analyzer (MS/MS Analysis) cid->tof

Caption: An integrated workflow for separating Leu/Ile peptides using LC-IMS-MS.

  • Separation is Not Guaranteed: The ability to resolve Leu/Ile-containing peptide isomers depends heavily on the peptide's sequence and its resulting gas-phase structure. The presence of proline or other structure-directing residues near the Leu/Ile position can significantly influence the CCS difference.

  • CCS as an Identification Feature: A major advantage of IMS is that the measured CCS value becomes an additional, highly specific identifier for a peptide, much like retention time and m/z. By comparing experimental CCS values to a library of predicted or previously measured values, one can often assign the correct isomer.

Concluding Remarks and Future Outlook

The definitive differentiation of leucine and isoleucine is no longer an insurmountable obstacle in proteomics. The choice of method depends on available instrumentation, the specific biological question, and the desired depth of analysis.

  • For laboratories with standard high-resolution instruments, optimizing HCD parameters and using advanced data analysis software can provide partial differentiation for a subset of peptides.

  • ETD offers a significant improvement, particularly for PTM analysis and is a robust method if available.

  • UVPD represents a powerful, albeit less common, solution that provides exceptionally rich fragmentation data for unambiguous identification.

  • IMS-MS is arguably the most elegant solution, as it can physically separate the isomers prior to fragmentation, removing ambiguity entirely for many peptides and providing an additional layer of confident identification through CCS values.

As instrument technology continues to advance, we anticipate that methods like UVPD and IMS will become more routine, transforming the "Xle" ambiguity from a common problem into a solved challenge and enabling a more precise understanding of the proteome.

References

  • Title: Differentiating Leucine and Isoleucine in Peptides by Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: 193 nm Ultraviolet Photodissociation for Mass Spectrometry-Based Proteomics Source: Annual Review of Analytical Chemistry URL: [Link]

  • Title: Resolving the Leucine/Isoleucine Conundrum in Native Mass Spectrometry of Proteins Source: Analytical Chemistry URL: [Link]

  • Title: Ion mobility mass spectrometry for peptide analysis: A practical guide Source: Mass Spectrometry Reviews URL: [Link]

Boc-Ile-OSu vs. Fmoc-Ile-OSu: A Strategic Guide to Selecting Your Isoleucine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding world of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. This is particularly true for sterically hindered amino acids like isoleucine, where inefficient coupling can compromise the yield and purity of the final peptide.[1] The selection between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection for the activated N-hydroxysuccinimide (OSu) ester of isoleucine is not merely a matter of preference; it is a strategic choice with profound implications for deprotection conditions, side-chain protection schemes, and ultimately, the success of your synthesis.[2]

This guide provides a comprehensive, data-driven comparison of Boc-Ile-OSu and Fmoc-Ile-OSu, moving beyond simple protocols to explain the causality behind experimental choices. We will delve into the core chemical principles, compare performance metrics, and provide a decision framework to help you select the optimal reagent for your specific research, development, or production needs.

The Core Dichotomy: Acid vs. Base Lability

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal.[2][3]

  • This compound: The Boc group is acid-labile.[2] It is stable to a wide range of reaction conditions but is efficiently removed by moderately strong acids, typically trifluoroacetic acid (TFA).[2][] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5][6][7]

  • Fmoc-Ile-OSu: The Fmoc group is base-labile.[2] It is cleaved under mild basic conditions, most commonly with a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[2][8] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[9][10][11]

This difference in lability is the cornerstone of orthogonality in peptide synthesis.[9] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[12][13][14] The Fmoc/tBu strategy is a truly orthogonal system: the base-labile Fmoc group is removed at each cycle, while acid-labile side-chain protecting groups (like tert-butyl, tBu) remain intact until the final acid-mediated cleavage from the resin.[12][] The Boc/Bzl strategy is not strictly orthogonal, as both the temporary Nα-Boc group and the "permanent" benzyl-based (Bzl) side-chain protecting groups are removed by acid, albeit of different strengths (moderate acid for Boc, very strong acid like HF for Bzl).[9][16]

G cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Non-Orthogonal) Fmoc Nα-Fmoc SideChain_tBu Side-Chain-tBu Piperidine Piperidine (Base) Piperidine->Fmoc Selectively Cleaves TFA TFA (Strong Acid) TFA->SideChain_tBu Cleaves at Final Step Boc Nα-Boc SideChain_Bzl Side-Chain-Bzl Moderate_TFA Moderate TFA Moderate_TFA->Boc Selectively Cleaves Moderate_TFA->SideChain_Bzl Partial Cleavage Risk Strong_HF Strong HF/TFMSA Strong_HF->SideChain_Bzl Cleaves at Final Step G start Start Cycle (Fmoc-AA-Resin) deprotect 1. Deprotection 20% Piperidine/DMF start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Coupling Fmoc-Ile-OSu + Activator wash1->couple kaiser Kaiser Test? couple->kaiser wash2 4. Wash (DMF/DCM) end End Cycle (Fmoc-Ile-AA-Resin) wash2->end kaiser->couple Positive (Recouple) kaiser->wash2 Negative

Caption: Typical Fmoc-SPPS Cycle Workflow.

Illustrative Protocol: this compound Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield) in DCM for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM (2 min, then a second treatment for 20 min). [1][17]3. Washing: Wash with DCM (3x), then isopropanol (3x) to remove residual TFA, followed by DMF (3x). [1]4. Neutralization: Neutralize the resulting TFA salt on the resin with a solution of 5-10% DIEA in DMF.

  • Coupling:

    • Dissolve Boc-Ile-OH (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) for pre-activation (2 minutes).

    • Add the activated solution to the neutralized resin and couple for 1-2 hours. [1]6. Monitoring & Washing: Perform a Kaiser test. If negative, wash with DMF (3x) and DCM (3x). [1]

G start Start Cycle (Boc-AA-Resin) deprotect 1. Deprotection 50% TFA/DCM start->deprotect wash1 2. Wash (DCM/IPA) deprotect->wash1 neutralize 3. Neutralization DIEA/DMF wash1->neutralize couple 4. Coupling This compound + Activator neutralize->couple wash2 5. Wash (DMF/DCM) couple->wash2 end End Cycle (Boc-Ile-AA-Resin) wash2->end

Caption: Typical Boc-SPPS Cycle Workflow.

Conclusion

The debate between this compound and Fmoc-Ile-OSu is not about which is universally superior, but which is strategically optimal for a given synthetic challenge.

Choose Fmoc-Ile-OSu for:

  • Synthesizing peptides with acid-sensitive side chains or modifications.

  • General-purpose synthesis where milder final cleavage conditions are preferred.

  • Automated synthesis, where it has become the dominant and more compatible methodology. [][] Choose this compound for:

  • Synthesizing long, hydrophobic, or aggregation-prone sequences where the protonated N-terminus post-deprotection can improve solvation and coupling efficiency. [18]* Situations where the slightly lower cost of Boc-amino acids is a significant factor for large-scale synthesis.

By understanding the fundamental chemistry, performance trade-offs, and specific challenges associated with your target peptide, you can make an informed, authoritative decision, ensuring your synthesis is built on a sound and logical foundation.

References

  • A Comparative Study of Isoleucine Deriv
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Orthogonal Protection Definition. Fiveable.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • N-Terminal Deprotection - Fmoc removal. AAPPTec.
  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Comparative study of Boc versus Fmoc protecting groups in synthesis. Benchchem.
  • Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Paio, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(11), 3165. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Boc Deprotection Mechanism. YouTube.
  • Methods for Removing the Fmoc Group. Humana Press.
  • Comparison of Boc and Fmoc SPPS.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Why Fmoc-Protected Amino Acids Domin
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • T boc fmoc protocols in peptide synthesis. Slideshare.
  • Bodanszky, M., & Bodanszky, A. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 41(4), 323-5. [Link]

  • Bodanszky, M., & Bodanszky, A. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512-6. [Link]

  • Peptide Synthesis - FAQ. AAPPTec.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Gonzalez-Linares, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5677. [Link]

  • Fitz, D., et al. (2020). Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search. International Journal of Astrobiology, 19(4), 336-345.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.

Sources

A Senior Application Scientist's Guide to Peptide Coupling: A Head-to-Head Comparison of Boc-Ile-OSu, HBTU, and HATU for Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is a foundational requirement for discovery. The formation of the amide bond, the very backbone of the peptide, is a chemical challenge that dictates the purity, yield, and ultimate viability of the final product. This challenge is magnified when incorporating sterically hindered amino acids, such as isoleucine (Ile), whose bulky β-branched side chain can significantly impede reaction kinetics.

The choice of coupling reagent is therefore not a trivial decision but a critical process parameter. This guide provides an in-depth, objective comparison of three distinct approaches to coupling Boc-L-Isoleucine: the classic pre-activated N-hydroxysuccinimide (OSu) ester, and the modern aminium-based, in-situ activation reagents HBTU and HATU. We will dissect their mechanisms, compare their performance based on experimental evidence, and provide validated protocols to guide your synthetic strategy.

Pillar 1: The Mechanism of Action - Three Reagents, Three Pathways

Understanding the chemical pathway by which each reagent facilitates amide bond formation is crucial to appreciating their relative efficiencies and potential pitfalls.

The Active Ester Pathway: Boc-Ile-OSu

This compound is a pre-activated amino acid derivative. The N-hydroxysuccinimide (NHS) moiety has been previously attached to the carboxyl group of Boc-Isoleucine. Here, the succinimidyl ester (OSu) functions as a competent leaving group. The reaction is a straightforward nucleophilic acyl substitution: the free N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon, forming a stable amide bond and releasing the benign N-hydroxysuccinimide byproduct.[][2] This method's primary advantage is its simplicity; no separate activation step is required during the coupling cycle. However, its major vulnerability is the hydrolysis of the active ester by any residual moisture, which competes directly with the desired aminolysis reaction.[3][4]

Boc_Ile_OSu_Mechanism cluster_0 This compound Coupling BocIleOSu This compound (Active Ester) PeptideBond Boc-Ile-Peptide (New Peptide Bond) BocIleOSu->PeptideBond Nucleophilic Attack PeptideNH2 Peptide-NH₂ (Nucleophile) PeptideNH2->PeptideBond NHS NHS (Byproduct) PeptideBond->NHS Release

Caption: Mechanism of this compound active ester coupling.

The Aminium Salt Pathway: HBTU and HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful uronium/aminium-based reagents that activate the carboxylic acid in situ in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5][6]

The process begins with the base deprotonating the carboxylic acid (Boc-Ile-OH). The resulting carboxylate anion attacks the electrophilic carbon of the HBTU or HATU reagent.[7][8] This leads to the formation of a highly reactive O-acylisouronium intermediate, which is rapidly converted into a more stable active ester: an O-benzotriazole (OBt) ester in the case of HBTU, or a 7-aza-O-benzotriazole (OAt) ester for HATU.[7][9] This active ester is then attacked by the N-terminal amine to form the peptide bond.

The key difference lies in the reactivity of the active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU is electron-withdrawing, making the resulting OAt-ester a better leaving group and thus significantly more reactive than the OBt-ester formed by HBTU.[9][10] This enhanced reactivity is the primary reason for HATU's superior performance in difficult couplings.[11][12]

Aminium_Mechanism cluster_1 In-Situ Activation (HBTU/HATU) CarboxylicAcid Boc-Ile-COOH + Base ActiveEster OBt or OAt Active Ester CarboxylicAcid->ActiveEster CouplingReagent HBTU or HATU CouplingReagent->ActiveEster Activation PeptideBond Boc-Ile-Peptide ActiveEster->PeptideBond Coupling PeptideNH2 Peptide-NH₂ PeptideNH2->PeptideBond

Caption: General mechanism for HBTU and HATU activation.

Pillar 2: Head-to-Head Performance Comparison

Performance MetricThis compound (Active Ester)HBTU (Aminium Salt)HATU (Aminium Salt)Rationale & Expert Insight
Typical Yield (Hindered Couplings) Good (70-90%)Good to High (>85%)[9]High to Very High (>95%)[9]HATU's highly reactive OAt-ester intermediate drives the reaction to completion more effectively, which is critical for overcoming the steric bulk of isoleucine.[10][11]
Reaction Speed Moderate to Slow (hours)Fast (30-60 min)[13]Very Fast (15-45 min)[14]In-situ activation with aminium salts is kinetically faster than coupling with a pre-formed, moderately reactive OSu ester. HATU is faster than HBTU due to the superior reactivity of the OAt-ester.[10]
Racemization Risk LowLow[13]Very Low[11][14]The additives HOBt (in HBTU) and especially HOAt (in HATU) are excellent racemization suppressors.[15] HATU is considered the gold standard for maintaining stereochemical integrity in difficult couplings.[12][16]
Key Side Reactions Hydrolysis: Susceptible to degradation by moisture, leading to inactive carboxylic acid.[3][4]Guanidinylation: Excess reagent can cap the N-terminal amine, terminating the chain.[14][17] Dehydration: Can cause dehydration of Asn/Gln side chains.[17]Guanidinylation: Excess reagent can cap the N-terminal amine. The risk is higher than HBTU due to greater reactivity.[5][14]The primary failure mode for each reagent class is different. For OSu esters, it's reagent inactivation before coupling. For aminium salts, it's a side reaction on the peptide itself, which can be minimized by careful control of stoichiometry.[16][17]
Handling & Stability Solid is stable when stored dry and cold.[2] Solutions are moisture-sensitive.[18]Solid is stable. Solutions are typically prepared fresh for use.[13]Solid is stable. More sensitive than HBTU. Solutions prepared fresh.[5]This compound's stability as a pre-weighed solid can be a convenience, but HBTU/HATU offer greater flexibility and potency for in-situ activation, which is the standard in modern automated synthesis.

Pillar 3: Validated Experimental Protocols

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). They assume a starting resin loading of 0.5 mmol/g. Reaction completion should always be monitored with a qualitative test for primary amines, such as the Kaiser (Ninhydrin) test.[19][20]

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Reaction (See Protocols Below) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Kaiser 5. Kaiser Test Wash2->Kaiser End End: Coupling Complete Kaiser->End Negative (Yellow) Recouple Repeat Step 3 (Recouple) Kaiser->Recouple Positive (Blue) Recouple->Coupling

Caption: Standard workflow for one coupling cycle in SPPS.

Protocol 1: Coupling with this compound

This protocol leverages the pre-activated nature of the reagent. The key is to ensure anhydrous conditions to prevent hydrolysis.

  • Resin Preparation: Following the standard SPPS workflow, swell the resin in N,N-Dimethylformamide (DMF) and perform the N-terminal Boc deprotection (e.g., with TFA in DCM) and subsequent neutralization steps. Wash the resin thoroughly with DMF (3x).

  • Coupling Solution: In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) in anhydrous DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: After the reaction time, take a small sample of resin beads and perform a Kaiser test. If the test is negative (colorless/yellow), the coupling is complete. If positive (blue), the coupling is incomplete and a recoupling (repeating step 3) may be necessary.

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x) to remove any unreacted reagents and the NHS byproduct. Proceed to the next deprotection step.

Protocol 2: HBTU-Mediated Coupling of Boc-Ile-OH

This protocol uses in-situ activation, which is highly efficient and the standard for modern synthesis.

  • Resin Preparation: Prepare the Boc-deprotected and neutralized peptide-resin as described in Protocol 1, Step 1.

  • Activation Mixture: In a separate reaction vessel, dissolve Boc-L-Ile-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.[13]

  • Base Addition: Add DIPEA (6.0 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes.[21] The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For a known difficult coupling, this can be extended to 2 hours.[13][21]

  • Monitoring and Washing: Perform a Kaiser test as described in Protocol 1, Step 4. Recouple if necessary.

  • Final Wash: Once coupling is complete, wash the resin with DMF (3x) to remove soluble byproducts. Proceed to the next cycle.

Protocol 3: HATU-Mediated Coupling of Boc-Ile-OH

This is the protocol of choice for maximizing efficiency and minimizing side reactions for sterically hindered residues.

  • Resin Preparation: Prepare the Boc-deprotected and neutralized peptide-resin as described in Protocol 1, Step 1.

  • Activation Mixture: In a separate reaction vessel, dissolve Boc-L-Ile-OH (3.0 eq.) and HATU (2.9 eq.) in DMF.[5][22]

  • Base Addition: Add DIPEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. Due to HATU's high reactivity, a reaction time of 20-45 minutes is often sufficient.[14][22]

  • Monitoring and Washing: Perform a Kaiser test. A single coupling with HATU is almost always sufficient, but confirmation is best practice.

  • Final Wash: Once coupling is complete, wash the resin with DMF (3x). Proceed to the next cycle.

Senior Application Scientist's Verdict

While this compound represents a valid and historically significant method for peptide synthesis, its performance is generally superseded by modern aminium-based reagents, particularly when faced with challenging couplings.

  • Recommendation for Highest Performance: For the coupling of sterically hindered amino acids like Boc-L-Isoleucine, HATU is the unequivocally superior reagent . Its ability to form a highly reactive OAt-ester intermediate leads to faster reaction times, higher coupling efficiencies, and the lowest risk of racemization.[10][11][12] For complex, high-value peptides where purity and sequence integrity are paramount, the investment in HATU is well justified.

  • Recommendation for a Robust Workhorse: HBTU is a highly effective and reliable coupling reagent that offers a good balance of performance and cost.[13][15] While not as potent as HATU for the most extreme cases, it is more than sufficient for the vast majority of peptide synthesis steps and represents a significant improvement over older methods.

  • Role of this compound: this compound remains a useful tool, particularly in solution-phase synthesis where its solid, stable nature can simplify reaction setup.[2] In SPPS, it is a viable but slower alternative. Its primary drawback is its susceptibility to hydrolysis, which requires careful handling and anhydrous conditions to ensure efficacy.

Ultimately, the selection of a coupling reagent is a strategic decision that should be guided by the specific demands of the peptide sequence. For routine synthesis, HBTU provides an excellent foundation. For the critical, challenging steps that define the success of a complex synthesis, HATU provides the power and fidelity required to ensure a high-quality final product.

References

  • Vertex AI Search Result. (N.D.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (N.D.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Aapptec Peptides. (N.D.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTec. (N.D.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Wikipedia. (N.D.). HATU. [Link]

  • Wikipedia. (N.D.). HBTU. [Link]

  • ACS Publications. (N.D.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Aapptec Peptides. (N.D.). Coupling Reagents. [Link]

  • ResearchGate. (N.D.). Coupling Reagents. [Link]

  • PubMed. (N.D.). Comparative study of methods to couple hindered peptides. [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]

  • ResearchGate. (N.D.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • UCI Department of Chemistry. (N.D.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • ChemBeast. (N.D.). Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research. [Link]

  • PubMed. (N.D.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking Boc-SPPS against Fmoc-SPPS for Specific Peptide Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R.B. Merrifield, remains the cornerstone of peptide science, enabling the creation of peptides for everything from basic research to therapeutic drug development.[][2] The success of this method, which involves building a peptide chain on an insoluble resin support, hinges on the careful selection of protecting groups.[][4] Over the decades, two strategies have dominated the field: the classic tert-butyloxycarbonyl (Boc) chemistry and the now more prevalent 9-fluorenylmethyloxycarbonyl (Fmoc) approach.[4][5]

The choice between Boc and Fmoc is not merely a matter of preference; it is a critical decision dictated by the peptide's sequence, desired modifications, and the scale of synthesis. This guide provides an in-depth, objective comparison of these two powerful methodologies. As a senior application scientist, my goal is to move beyond a simple list of pros and cons, instead explaining the causality behind experimental choices and providing the data-driven insights necessary for researchers, scientists, and drug development professionals to select the optimal strategy for their specific peptide targets.

The Core Principle: Orthogonal Protection Schemes

The elegance of SPPS lies in the concept of "orthogonality"—the use of different classes of protecting groups that can be removed under distinct chemical conditions without affecting others.[][6][7] This allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the reactive side chains of the amino acids shielded until the final cleavage step.[6][8] Boc and Fmoc strategies are fundamentally defined by their different approaches to this orthogonal scheme.[5]

Boc/Bzl Strategy: Graduated Acid Lability

The original SPPS strategy developed by Merrifield utilizes the acid-labile Boc group for temporary protection of the Nα-amino group.[5]

  • Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9][10]

  • Side-Chain Protection: Side chains are protected with benzyl-based (Bzl) groups, which are stable to the repeated TFA treatments.[8]

  • Final Cleavage: Removal of the side-chain protecting groups and cleavage of the peptide from the resin requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[4][5][8]

This scheme is not truly orthogonal but relies on graduated acid lability; both protecting group types are removed by acid, but at vastly different strengths.[8][11]

Fmoc/tBu Strategy: True Orthogonality

Developed as a milder alternative, the Fmoc strategy employs a base-labile protecting group for the Nα-terminus.[5]

  • Nα-Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[8][12][13]

  • Side-Chain Protection: Side chains are protected with acid-labile groups, typically tert-butyl (tBu) based.[][14]

  • Final Cleavage: A single treatment with TFA simultaneously removes the tBu-based side-chain protecting groups and cleaves the peptide from the resin.[4][5]

This represents a truly orthogonal system, as the temporary Nα-protecting group is removed by a base, while the permanent side-chain groups are removed by an acid.[][8][14]

Visualizing the Synthetic Cycles

The fundamental differences in chemistry lead to distinct cyclical workflows for chain elongation in each strategy.

Boc_SPPS_Workflow Start Peptide-Resin (Nα-Boc protected) Deprotection Nα-Boc Deprotection Start->Deprotection 50% TFA / DCM Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 DIEA / DCM Coupling Amino Acid Coupling Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Boc-AA-OH, Activator End Peptide-Resin (n+1) (Nα-Boc protected) Wash3->End Repeat Cycle

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Peptide-Resin (Nα-Fmoc protected) Deprotection Nα-Fmoc Deprotection Start->Deprotection 20% Piperidine / DMF Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Fmoc-AA-OH, Activator End Peptide-Resin (n+1) (Nα-Fmoc protected) Wash2->End Repeat Cycle

Sources

Safety Operating Guide

Mastering the Handling of Boc-Ile-OSu: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and safe handling of chemical reagents is paramount. Boc-Ile-OSu (N-α-t-Boc-L-isoleucine N-hydroxysuccinimide ester) is a valuable reagent in peptide synthesis, yet its reactivity necessitates a thorough understanding of its properties to ensure both experimental success and personal safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural steps for the safe handling and disposal of this compound, grounded in established safety protocols and the inherent chemical nature of N-succinimidyl esters.

The Criticality of a Proactive Safety Posture

This compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive for its intended amine-coupling reactions.[1] This moisture sensitivity is a primary driver of the handling protocols. Furthermore, while comprehensive toxicological data for this compound is not extensively documented, related compounds and safety data sheets for similar reagents suggest that it should be handled with care to avoid potential skin, eye, and respiratory irritation.[2][3] Therefore, the following guidelines are designed to mitigate these risks through a combination of appropriate barrier protection and controlled environmental conditions.

Recommended Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the first line of defense against chemical exposure. For handling this compound, a multi-layered approach is essential to protect all potential routes of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[4]Protects eyes from accidental splashes of solutions or contact with the fine powder.
Hand Protection Disposable nitrile gloves.[4]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3]
Body Protection A buttoned lab coat.Protects skin and personal clothing from spills and contamination.[4]
Respiratory Protection A dust mask (type N95) is recommended when handling the solid powder.[2]Prevents inhalation of the fine powder, which can cause respiratory irritation.[5]

Operational Workflow for Safe Handling

Preparation and Acclimatization
  • Work Area Preparation : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Equilibration to Room Temperature : Before opening the vial, allow the container of this compound, stored at -20°C, to equilibrate to room temperature.[1][6] This critical step prevents condensation of atmospheric moisture inside the vial, which would lead to hydrolysis of the NHS ester.[1]

Weighing and Solution Preparation
  • Don Appropriate PPE : Before handling the reagent, ensure all recommended PPE is correctly worn.

  • Weighing the Solid : Carefully weigh the desired amount of this compound powder in the fume hood. Avoid creating dust clouds.[5]

  • Solvent Selection : Dissolve the this compound in an anhydrous (dry) solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7] The use of high-quality, anhydrous solvents is crucial to prevent premature hydrolysis of the NHS ester.[6]

Reaction and Quenching
  • Performing the Reaction : Add the this compound solution to the reaction mixture containing the primary amine. The reaction is typically carried out at a pH between 8.3 and 8.5 for optimal efficiency.[7][8]

  • Quenching Excess Reagent : Upon completion of the reaction, any excess NHS ester can be quenched by adding a reagent with a primary amine, such as Tris or lysine.

Disposal Plan: A Two-Stage Approach

Proper disposal of this compound and its waste is crucial to environmental safety and regulatory compliance. A chemical inactivation step is recommended before final disposal.[2]

Chemical Inactivation via Hydrolysis
  • Prepare a Hydrolysis Solution : In a designated waste container within a fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.[2]

  • Initiate Hydrolysis : Slowly add the waste solution containing this compound to the NaOH solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[2] This process will break down the reactive NHS ester into less reactive components.[2]

  • Stir for Complete Reaction : Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis is complete.[2]

  • Neutralization : After hydrolysis, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.[2]

Final Waste Disposal
  • Containerize the Waste : Transfer the neutralized solution into a clearly labeled hazardous waste container.[2]

  • Solid Waste : Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste.[2]

  • Decontamination : Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the solid chemical waste container.[2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling and disposal process for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_equilibrate Equilibrate to Room Temp prep_ppe Don PPE handle_weigh Weigh Solid prep_ppe->handle_weigh Proceed to Handling handle_dissolve Dissolve in Anhydrous Solvent handle_react Perform Reaction disp_hydrolyze Hydrolyze with NaOH handle_react->disp_hydrolyze Proceed to Disposal disp_neutralize Neutralize with HCl disp_containerize Containerize Waste

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O₆[9]
Molecular Weight 328.36 g/mol [9]
Appearance White solid/powder[2][10]
Melting Point 103-108 °C[10]
Storage Temperature -20°C[11]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, ensuring the integrity of their experiments and the protection of their health.

References

  • PubChem. This compound. [Online] Available at: [Link]

  • ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Online] Available at: [Link]

  • Princeton University. Chemical Safety: Personal Protective Equipment. [Online] Available at: [Link]

  • Angene Chemical. 6-Carboxyfluorescein N-hydroxysuccinimide ester Safety Data Sheet. [Online] Available at: [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Online] Available at: [Link]

  • US EPA. Personal Protective Equipment. [Online] Available at: [Link]

  • AAPPTec. Boc-Gly-OSu Safety Data Sheet. [Online] Available at: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Online] Available at: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]

  • PubChem. tert-Butoxycarbonyl-L-isoleucine. [Online] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ile-OSu
Reactant of Route 2
Reactant of Route 2
Boc-Ile-OSu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.